Lipid AX4
Description
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Structure
2D Structure
Properties
Molecular Formula |
C83H155N3O16 |
|---|---|
Molecular Weight |
1451.1 g/mol |
IUPAC Name |
4-[3-[3-[3-[bis[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[4-(2-butyloctanoyloxy)butoxy]-3-oxopropyl]amino]propanoyloxy]butyl 2-butyloctanoate |
InChI |
InChI=1S/C83H155N3O16/c1-10-18-26-30-48-72(44-22-14-5)80(91)99-68-38-34-64-95-76(87)52-60-85(61-53-77(88)96-65-35-39-69-100-81(92)73(45-23-15-6)49-31-27-19-11-2)58-42-56-84(9)57-43-59-86(62-54-78(89)97-66-36-40-70-101-82(93)74(46-24-16-7)50-32-28-20-12-3)63-55-79(90)98-67-37-41-71-102-83(94)75(47-25-17-8)51-33-29-21-13-4/h72-75H,10-71H2,1-9H3 |
InChI Key |
ZURFHHPIXJDDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)OCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC)CCC(=O)OCCCCOC(=O)C(CCCC)CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Lipid AX4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. Central to the success of these delivery systems are ionizable cationic lipids, which play a critical role in mRNA encapsulation, nanoparticle stability, and endosomal escape. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Lipid AX4, a novel ionizable lipid designed for potent in vivo mRNA delivery. We will detail its synthesis, formulation into LNPs, mechanism of action, and present key preclinical data. This document also provides detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and development in the field of mRNA therapeutics.
Introduction to this compound
This compound is an ionizable cationic lipid that has been identified as a potent vehicle for the in vivo delivery of messenger RNA (mRNA)[1]. It is characterized by a multi-branched tail structure containing eight ester bonds, which are designed to be biodegradable, and a tertiary amine head group. This structure is intended to facilitate efficient endosomal escape of the mRNA payload and ensure rapid metabolism and clearance from the body, thereby improving the safety profile of the delivery system[1].
Physicochemical Properties
Key physicochemical properties of this compound are summarized in the table below. The acid dissociation constant (pKa) is a critical parameter for ionizable lipids, as a pKa in the range of 6-7 allows for efficient mRNA encapsulation at acidic pH and a relatively neutral surface charge at physiological pH, which is believed to reduce toxicity. Upon endocytosis into the acidic environment of the endosome, the lipid becomes protonated, facilitating the release of the mRNA cargo into the cytoplasm[2][3][4].
| Property | Value | Reference |
| Chemical Formula | C83H155N3O16 | |
| Molecular Weight | 1451.16 g/mol | |
| pKa | 6.89 | |
| Appearance | Solution in methyl acetate |
Discovery and Synthesis of this compound
The development of this compound was part of a screening effort to identify novel ionizable lipids with improved efficacy and safety for mRNA delivery. The synthesis of this compound is achieved through a Michael addition reaction, a widely used method for the formation of carbon-carbon bonds.
Synthesis Pathway
The synthesis of this compound involves the reaction of a tertiary amine-containing head group with a branched-chain acrylate tail. The presence of multiple ester bonds in the tail is a key design feature aimed at enhancing biodegradability.
Caption: Synthesis of this compound via Michael Addition Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of Michael addition for lipidoid synthesis.
-
Reactant Preparation: The tertiary amine head group and the branched acrylate tail are synthesized or procured. Solvents should be anhydrous.
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the tertiary amine head group in an appropriate solvent (e.g., isopropanol).
-
Michael Addition: To the stirred solution of the amine, add the branched acrylate tail dropwise at room temperature. The molar ratio of amine to acrylate should be optimized, but a slight excess of the acrylate is often used to ensure complete reaction of the amine.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) for 24-48 hours.
-
Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the pure this compound.
-
Characterization: The structure of the purified this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.
Formulation of this compound Nanoparticles (AX4-LNPs)
For in vivo delivery, this compound is formulated into lipid nanoparticles (LNPs) encapsulating mRNA. The formulation typically includes helper lipids to stabilize the LNP structure and a PEGylated lipid to control particle size and reduce aggregation.
LNP Composition
The AX4-LNPs are typically composed of this compound, a phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine or DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG).
| Component | Molar Ratio (%) | Role |
| This compound | 50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape |
| DSPC | 10 | Helper lipid for structural integrity |
| Cholesterol | 38.5 | Stabilizes the LNP structure |
| DMG-PEG | 1.5 | Controls particle size and prevents aggregation |
Experimental Protocol: AX4-LNP Formulation via Microfluidics
Microfluidic mixing is a reproducible method for the production of uniform LNPs.
-
Solution Preparation:
-
Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at the desired molar ratios.
-
Prepare an aqueous solution of mRNA in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr).
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the two streams leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and exchange the buffer. This is a critical step to ensure the LNPs are suitable for in vivo administration.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). AX4-LNPs typically have an average diameter of around 85 nm.
-
Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Morphology: Visualized by cryo-electron microscopy (cryo-EM) to confirm the spherical structure of the LNPs.
-
Caption: Workflow for the Formulation of AX4-LNPs.
Mechanism of Action: Endosomal Escape
The efficacy of LNP-mediated mRNA delivery is highly dependent on the ability of the mRNA to escape from the endosome and reach the cytoplasm where it can be translated into protein. Ionizable lipids like this compound are key to this process.
Signaling Pathway for Endosomal Escape
-
Cellular Uptake: AX4-LNPs are taken up by cells through endocytosis.
-
Endosomal Acidification: As the endosome matures, its internal pH drops.
-
Protonation of this compound: The tertiary amine head group of this compound becomes protonated in the acidic environment of the endosome.
-
Membrane Destabilization: The now positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to the disruption of the membrane.
-
mRNA Release: The destabilization of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.
Caption: Proposed Mechanism of AX4-LNP Endosomal Escape.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound for in vivo mRNA delivery. The following tables summarize key findings from a study by Huang et al. (2022), which compared the performance of AX4-LNPs to LNPs formulated with the well-established ionizable lipid, MC3.
In Vivo Luciferase Expression
AX4-LNPs were shown to mediate sustained luciferase expression following intramuscular (IM) injection in mice.
| Time Post-Injection (hours) | AX4-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) |
| 2 | ~1.5 x 10⁸ | ~0.75 x 10⁸ |
| 6 | ~2.5 x 10⁸ | ~1.0 x 10⁸ |
| 24 | ~1.8 x 10⁸ | ~0.5 x 10⁸ |
| 48 | ~0.5 x 10⁸ | ~0.2 x 10⁸ |
Data are estimated from graphical representations in Huang et al. (2022) and are for illustrative purposes.
Metabolic Clearance
A key advantage of this compound is its rapid clearance from the body, which is attributed to its biodegradable ester bonds. This is expected to improve the safety profile of the LNP platform. The following table shows the concentration of the ionizable lipid in the liver at various time points after intravenous (IV) administration.
| Time Post-Injection (hours) | AX4 Concentration in Liver (µg/g) | MC3 Concentration in Liver (µg/g) |
| 2 | ~21 | ~40 |
| 6 | ~15 | ~59 |
| 24 | <10 | ~45 |
| 48 | <5 | ~33 |
Data are estimated from graphical representations in Huang et al. (2022) and are for illustrative purposes.
Conclusion
This compound represents a promising advancement in the field of ionizable lipids for mRNA delivery. Its unique branched-tail structure with biodegradable ester bonds contributes to both potent in vivo efficacy and a favorable safety profile characterized by rapid metabolic clearance. The data presented in this whitepaper highlight the potential of AX4-LNP technology for the development of next-generation mRNA vaccines and therapeutics. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this novel delivery platform.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
Structure-Activity Relationship of Lipid AX4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of effective delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its delivery into the cytoplasm of target cells. Lipid AX4 is a novel, biodegradable ionizable lipidoid featuring eight ester bonds within its branched-tail structure. This design is intended to enhance endosomal escape and ensure rapid metabolism and clearance, thereby improving the safety profile of the delivery system. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, formulation into LNPs, and in vivo performance. We present quantitative data from relevant studies, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of nucleic acid delivery.
Structure and Synthesis of this compound
This compound is an ionizable lipidoid characterized by a tertiary amine head group and four branched tails. A key feature of its design is the incorporation of eight ester bonds, which render it biodegradable and facilitate faster elimination from the body compared to other ionizable lipids like MC3.[1]
The synthesis of this compound is achieved through a Michael addition reaction. This method offers high atom economy and typically proceeds with high yield without the need for a catalyst or solvent.
Experimental Protocol: Synthesis of this compound via Michael Addition
Materials:
-
Amine head group precursor (specific amine used for AX4 synthesis)
-
Acrylate tail precursor (specific acrylate used for AX4 synthesis)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
Heating apparatus (e.g., oil bath)
-
Purification system (e.g., silica gel column chromatography)
-
Solvents for purification (e.g., dichloromethane, methanol)
-
Analytical instruments for characterization (e.g., NMR spectrometer, mass spectrometer)
Procedure:
-
To a clean, dry reaction vessel, add the amine head group precursor and the acrylate tail precursor in the appropriate molar ratio.
-
The reaction mixture is stirred at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 24-72 hours) to allow the Michael addition to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the crude product is cooled to room temperature.
-
The crude this compound is purified using silica gel column chromatography. A gradient of methanol in dichloromethane is typically used as the eluent to separate the desired product from any unreacted starting materials or byproducts.
-
Fractions containing the purified this compound are collected and combined.
-
The solvent is removed under reduced pressure to yield the purified this compound as an oil.
-
The structure and purity of the synthesized this compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Formulation and Characterization of AX4-Lipid Nanoparticles (AX4-LNPs)
This compound is formulated into LNPs along with helper lipids, cholesterol, and a PEGylated lipid to create a stable and effective delivery vehicle for mRNA.
Experimental Protocol: Formulation of AX4-LNPs by Microfluidic Mixing
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
Ethanol
-
mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare an aqueous solution of mRNA in a suitable buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
The resulting LNP suspension is collected.
-
To remove the ethanol and exchange the buffer, the LNP suspension is dialyzed against sterile PBS (pH 7.4) using a dialysis cassette.
-
After dialysis, the AX4-LNP formulation is sterile-filtered through a 0.22 µm filter.
-
The formulated AX4-LNPs are stored at 4 °C until further use.
Physicochemical Characterization of AX4-LNPs
The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
| Parameter | Method | Typical Value for AX4-LNPs |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~85 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Neutral to slightly negative at pH 7.4 |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
| pKa | TNS Assay | ~6.89 |
Structure-Activity Relationship of Branched-Tail Ionizable Lipids
The following data, from a systematic study of α-branched tail ionizable lipids, provides insights into the structure-activity relationships that are also relevant to this compound. The study investigated the impact of total carbon number and symmetry of the branched tails on mRNA delivery efficiency, as measured by in vivo luciferase expression.
Table 1: In Vivo Luciferase Expression of LNPs Formulated with Different α-Branched Tail Ionizable Lipids
| Ionizable Lipid | Total Carbon Number in Tails | Symmetry (n / (m-2)) | Liver Bioluminescence (photons/s) | Spleen Bioluminescence (photons/s) |
| CL4F 8-6 | 14 | 0.5 | ~1.0 x 10^9 | ~1.0 x 10^8 |
| CL4F 10-4 | 14 | 0.25 | ~5.0 x 10^8 | ~5.0 x 10^7 |
| CL4F 12-2 | 14 | 0.1 | ~2.0 x 10^8 | ~2.0 x 10^7 |
| CL4F 6-8 | 14 | 1.0 | ~8.0 x 10^8 | ~8.0 x 10^7 |
| CL4F 14-12 | 26 | 0.5 | ~1.0 x 10^7 | ~1.0 x 10^6 |
Data adapted from a study on a library of α-branched tail lipids to illustrate SAR principles.
Key SAR Insights:
-
Branched Tails: The presence of branched tails in ionizable lipids, such as in AX4, is associated with increased LNP microviscosity and enhanced ionization ability in the acidic environment of the endosome. This contributes to greater stability and improved in vivo efficacy of mRNA-LNPs.[2]
-
Tail Length: The total number of carbons in the lipid tails significantly influences delivery efficiency. There is an optimal range for tail length to achieve maximal protein expression.
-
Symmetry of Tails: The symmetry of the branched tails also plays a role in determining the potency of the ionizable lipid.
-
Ester Bonds: The inclusion of biodegradable linkages, such as the eight ester bonds in AX4, leads to faster elimination from tissues like the liver and spleen compared to non-degradable lipids like MC3, which is expected to improve the safety profile for repeat dosing.[1]
In Vivo Evaluation of AX4-LNP Efficacy
The efficacy of AX4-LNPs for mRNA delivery is typically evaluated in vivo using reporter genes like luciferase.
Experimental Protocol: In Vivo Luciferase mRNA Delivery and Bioluminescence Imaging
Materials:
-
AX4-LNPs encapsulating luciferase mRNA
-
BALB/c mice (or other suitable strain)
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (IVIS)
Procedure:
-
AX4-LNPs encapsulating luciferase mRNA are diluted in sterile PBS to the desired concentration.
-
Mice are administered the LNP formulation via intramuscular (IM) or intravenous (IV) injection.
-
At various time points post-injection (e.g., 6, 24, 48 hours), the mice are anesthetized.
-
A solution of D-luciferin in PBS is administered to the mice via intraperitoneal (IP) injection.
-
After a short incubation period to allow for luciferin distribution, the mice are placed in the in vivo imaging system.
-
Bioluminescence images are acquired, and the signal intensity in specific organs (e.g., liver, spleen, muscle at the injection site) is quantified using the accompanying software.
Signaling Pathways and Cellular Mechanisms
The delivery of mRNA to the cytoplasm by ionizable LNPs involves several key steps and interactions with cellular pathways.
Endosomal Escape Mechanism
The primary mechanism by which ionizable lipids like AX4 facilitate mRNA delivery is through endosomal escape.
Caption: Endosomal escape pathway of AX4-LNPs.
Innate Immune Signaling Activation
Recent studies have shown that ionizable lipid nanoparticles can also act as adjuvants by activating innate immune signaling pathways. One such pathway is the Toll-like receptor 4 (TLR4) pathway.
Caption: TLR4-mediated innate immune activation by AX4-LNPs.
Experimental Workflow Overview
The overall process of developing and evaluating this compound for mRNA delivery follows a logical workflow from synthesis to in vivo testing.
Caption: Overall experimental workflow for AX4-LNP development.
Conclusion
This compound represents a significant advancement in the design of ionizable lipids for mRNA delivery. Its branched-tail structure with biodegradable ester linkages contributes to enhanced in vivo performance and a favorable safety profile. The structure-activity relationships discussed in this guide highlight the critical role of the lipid's chemical architecture in dictating the efficacy of the LNP delivery system. The detailed experimental protocols and visual diagrams provided herein are intended to equip researchers with the necessary information to further explore and innovate in the exciting field of mRNA therapeutics. As our understanding of the interplay between LNP components and biological systems deepens, the rational design of novel ionizable lipids like AX4 will continue to be a key driver of progress in modern medicine.
References
Biodegradability and Clearance of Lipid AX4 In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodegradability and clearance mechanisms of Lipid AX4, a key component of lipid nanoparticle (LNP) delivery systems. Given the proprietary nature of specific lipid excipients, this guide synthesizes publicly available data on this compound with established principles from analogous biodegradable ionizable lipids to offer a robust understanding of its in vivo fate.
Introduction to this compound and Biodegradable LNPs
This compound is a novel, ionizable lipidoid featuring a tail-branched structure with multiple ester bonds.[1] These structural characteristics are key to its function in mRNA delivery and its favorable safety profile. The incorporation of ester linkages is a deliberate design strategy to confer biodegradability, aiming to mitigate the potential for lipid accumulation and associated toxicities that can be observed with non-degradable cationic lipids.[][][4] Upon successful delivery of their therapeutic payload, biodegradable LNPs are designed to be metabolized into smaller, readily clearable, and non-toxic components.[]
Quantitative Data on In Vivo Clearance
The in vivo clearance of this compound has been primarily characterized in preclinical murine models. The available data highlights its rapid elimination from key tissues compared to other ionizable lipids, such as the widely used MC3.
Table 1: Comparative Clearance of this compound and MC3 in Liver and Spleen
| Time Point | Organ | This compound Concentration (µg/g tissue) | MC3 Concentration (µg/g tissue) |
| 2 hours | Liver | ~21 | - |
| 6 hours | Liver | - | ~59 |
| 48 hours | Liver | < 10 | ~33 |
| 48 hours | Spleen | < 10 | ~30 |
Data synthesized from studies in BALB/c mice following intravenous administration.
The data clearly indicates a significantly faster elimination rate for AX4 from both the liver and spleen. Within 48 hours, the residual concentration of AX4 is approximately three times lower than that of MC3. This rapid clearance is a critical attribute for reducing potential long-term toxicity and allows for the possibility of repeat dosing regimens.
Proposed Metabolic Pathway of this compound
While a definitive metabolic map for this compound is not publicly available, its degradation is predicted to proceed via hydrolysis of its ester bonds, a common pathway for biodegradable ionizable lipids.
Enzymatic Degradation
The primary drivers of this degradation are endogenous esterases, particularly carboxylesterases, which are abundant in the liver. These enzymes catalyze the cleavage of the ester linkages in the lipid tails of AX4.
Predicted Metabolites
The hydrolysis of the ester bonds in this compound is expected to yield the core amine headgroup and multiple fatty acid and alcohol fragments. These smaller, more hydrophilic molecules can then be further metabolized through endogenous pathways, such as beta-oxidation for the fatty acid fragments, or be directly eliminated.
Signaling Pathways and Cellular Uptake
The clearance of this compound-containing LNPs from circulation is largely mediated by interactions with serum proteins, followed by cellular uptake, primarily in the liver.
Apolipoprotein E (ApoE) Adsorption and Liver Targeting
Upon intravenous administration, LNPs are rapidly coated with various plasma proteins, with Apolipoprotein E (ApoE) playing a crucial role in their disposition. The binding of ApoE to the LNP surface facilitates their recognition and uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).
dot
Caption: ApoE-mediated clearance pathway of this compound LNPs.
Intracellular Trafficking and Degradation
Following endocytosis, the LNPs are trafficked through the endo-lysosomal pathway. The acidic environment of the late endosome and lysosome is thought to facilitate the release of the mRNA cargo. Within the lysosome, lipases and esterases degrade the lipid components of the LNP, including this compound, into their constituent parts for metabolism or excretion.
Experimental Protocols
Detailed, validated protocols are essential for the accurate quantification of this compound and the characterization of its in vivo fate. Below are representative methodologies based on standard practices in the field of lipid nanoparticle analysis.
In Vivo Lipid Clearance Study in a Murine Model
This protocol outlines a typical study to determine the clearance rate of this compound from tissues.
-
Animal Model: Male BALB/c mice are commonly used.
-
Dosing: this compound-containing LNPs (e.g., encapsulating a reporter mRNA) are administered intravenously at a specified dose.
-
Sample Collection: At designated time points (e.g., 2, 6, 12, 24, 48 hours) post-administration, cohorts of mice are euthanized. Blood is collected via cardiac puncture, and tissues of interest (liver, spleen, etc.) are harvested.
-
Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are weighed and homogenized.
-
Lipid Extraction: Lipids are extracted from plasma and tissue homogenates using a solvent-based method, such as a modified Bligh-Dyer or Folch extraction.
-
Quantification: The concentration of this compound in the extracts is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
Caption: Experimental workflow for in vivo lipid clearance study.
Quantification of this compound by LC-MS/MS
This section provides a general protocol for the quantification of this compound in biological matrices.
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of isopropanol and acetonitrile).
-
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C18) is typically used for lipid separation.
-
Mobile Phases: A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with a small percentage of formic acid and an ammonium salt, and Mobile Phase B could be a mixture of isopropanol and acetonitrile with similar additives.
-
Gradient: A gradient from a lower to a higher percentage of the organic mobile phase is run to elute lipids of increasing hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for ionizable lipids.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.
-
Conclusion
This compound is designed as a biodegradable component of LNP systems, a feature that contributes to its favorable safety profile. Its in vivo clearance is rapid, particularly in comparison to non-ester-containing ionizable lipids. The primary mechanism of clearance is believed to be ApoE-mediated uptake into hepatocytes, followed by intracellular degradation via esterase-catalyzed hydrolysis. The resulting metabolites are expected to be readily integrated into endogenous metabolic pathways or excreted. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of the in vivo fate of this compound and other novel biodegradable lipids, which is crucial for the development of safe and effective RNA therapeutics.
References
Unlocking mRNA Delivery: A Technical Deep Dive into the pKa and Significance of Lipid AX4
For Immediate Release
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the design and selection of optimal delivery vehicles are paramount to ensuring efficacy and safety. Among the critical components of lipid nanoparticle (LNP) formulations, ionizable lipids play a pivotal role. This technical guide provides an in-depth analysis of Lipid AX4, a novel ionizable cationic lipid, with a focus on its pKa value and the profound implications for researchers, scientists, and drug development professionals.
Core Properties of this compound
This compound is an ionizable cationic lipid that has demonstrated significant promise in the formulation of LNPs for in vivo mRNA delivery.[1] Its fundamental properties are summarized below:
| Property | Value | Reference |
| pKa | 6.89 | [1] |
| Chemical Formula | C83H155N3O16 | [1] |
| Molecular Weight | 1451.16 g/mol | - |
The structure of this compound is noteworthy for its four branched chains, each containing a butyl octanoic acid moiety and eight ester bonds. This structural feature is designed to be easily degradable, which is hypothesized to contribute to enhanced mRNA delivery efficiency.[2]
The Pivotal Role of pKa in LNP-mediated mRNA Delivery
The acid dissociation constant (pKa) of an ionizable lipid is a critical determinant of the success of LNP-mediated nucleic acid delivery. This value dictates the ionization state of the lipid in different physiological environments, which in turn governs the formulation, stability, and biological activity of the LNP.
An optimal pKa for an ionizable lipid allows for efficient encapsulation of negatively charged mRNA at an acidic pH during the formulation process. Upon administration and circulation in the bloodstream at a physiological pH of approximately 7.4, the lipid should be largely neutral to minimize non-specific interactions with blood components and reduce potential toxicity.[3]
The Endosomal Escape Mechanism: A pKa-Driven Process
The significance of the pKa value becomes most apparent following the uptake of the LNP into a target cell via endocytosis. The endosome, the vesicle that engulfs the LNP, undergoes a maturation process characterized by a drop in internal pH.
dot
Caption: pH-dependent endosomal escape of this compound-containing LNPs.
As the endosomal pH drops below the pKa of this compound (6.89), the tertiary amine groups of the lipid become protonated, leading to a net positive charge on the LNP surface. This charge reversal facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. This interaction is believed to induce a structural change in the lipid bilayer, potentially forming a non-bilayer hexagonal HII phase, which destabilizes the endosomal membrane and allows the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.
Significance of this compound's pKa of 6.89
The pKa value of 6.89 for this compound places it in an optimal range for effective mRNA delivery. This value is high enough to ensure efficient protonation and endosomal escape in the maturing endosome, yet close enough to physiological pH to maintain a near-neutral state in circulation, which is crucial for a favorable safety profile.
Experimental Protocols
Determination of pKa: The TNS Assay
A widely used method for determining the apparent pKa of ionizable lipids within an LNP formulation is the 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) fluorescence assay.
Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets, such as the core of an LNP. As the pH of the solution decreases, the ionizable lipid becomes protonated, creating a more charged environment that influences TNS binding and fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence intensity is observed.
Methodology:
-
Preparation of Buffers: A series of buffers with a pH gradient (e.g., from pH 3 to 10) are prepared.
-
LNP Formulation: LNPs are formulated with the ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid.
-
Assay Preparation: The LNP formulation is diluted into each of the different pH buffers. A stock solution of TNS is then added to each LNP-buffer mixture.
-
Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorometer at an excitation wavelength of approximately 321 nm and an emission wavelength of around 447 nm.
-
Data Analysis: The fluorescence intensity is plotted against the pH. The data is typically fitted to a sigmoidal curve, and the pH value at the inflection point (50% of maximal fluorescence) is determined as the apparent pKa of the LNP.
dot
Caption: Workflow for pKa determination using the TNS assay.
LNP Formulation for In Vivo Studies
While a specific protocol for this compound is proprietary, a general method for formulating mRNA-LNPs for preclinical studies involves microfluidic mixing.
Methodology:
-
Preparation of Lipid Phase: this compound, DSPC, cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.
-
Preparation of Aqueous Phase: The mRNA is dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are driven through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer). The rapid mixing leads to a change in solvent polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.
-
Purification and Buffer Exchange: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and exchange the buffer.
-
Characterization: The formulated LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.
In Vivo Efficacy Studies
The efficacy of this compound-formulated LNPs has been demonstrated in preclinical models for a SARS-CoV-2 mRNA vaccine.
Methodology:
-
Animal Model: Typically, mice (e.g., BALB/c or C57BL/6 strains) are used.
-
Vaccine Formulation: LNPs containing mRNA encoding a specific viral antigen (e.g., the receptor-binding domain of the SARS-CoV-2 spike protein) are prepared.
-
Immunization: Mice are immunized, often via intramuscular injection, with the mRNA-LNP vaccine. A prime-boost regimen is commonly employed, with a second dose administered a few weeks after the first.
-
Sample Collection: Blood samples are collected at various time points post-immunization to assess the humoral immune response. Splenocytes may also be harvested to evaluate the cellular immune response.
-
Immune Response Analysis:
-
Humoral Immunity: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the titers of antigen-specific antibodies (e.g., IgG) in the serum. Neutralizing antibody assays are performed to assess the functional ability of the induced antibodies to block viral entry.
-
Cellular Immunity: Enzyme-linked immunospot (ELISpot) assays are used to quantify the number of antigen-specific T cells producing cytokines like interferon-gamma (IFN-γ).
-
Biodistribution, Safety, and Signaling Pathways
Biodistribution: The biodistribution of LNPs is a critical factor influencing both efficacy and safety. Following intramuscular injection, while a significant portion of LNPs may remain at the injection site, smaller particles can enter systemic circulation and accumulate in organs such as the liver and spleen. The specific biodistribution profile of this compound-containing LNPs would require dedicated studies using labeled lipids or mRNA.
Safety and Toxicity: The safety profile of any novel lipid is of utmost importance. Preclinical toxicity studies typically involve in silico assessments for potential genotoxicity, followed by in vitro and in vivo dose-range finding studies. These studies evaluate local tolerance at the injection site and systemic toxicity by monitoring animal health, clinical pathology parameters, and histopathology of major organs. While specific toxicity data for this compound is not publicly available, its design incorporating degradable ester bonds is a rational approach to enhance its safety profile.
Signaling Pathways: Ionizable lipids and the LNP formulation itself can act as adjuvants, stimulating the innate immune system. This can occur through the activation of pattern recognition receptors such as Toll-like receptors (TLRs). For instance, some LNP formulations have been shown to activate TLR4, leading to the downstream activation of transcription factors like NF-κB and IRF, which drive the production of inflammatory cytokines and type I interferons. This innate immune activation is crucial for shaping the subsequent adaptive immune response to the vaccine antigen.
dot
Caption: Potential TLR4 signaling pathway activated by LNPs.
Conclusion
This compound, with its pKa of 6.89 and degradable branched-chain structure, represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its pKa is finely tuned to facilitate both efficient mRNA encapsulation and effective endosomal escape, a critical bottleneck in intracellular drug delivery. Preclinical data suggests that LNP formulations incorporating this compound can elicit robust and superior immune responses, highlighting its potential for the development of next-generation mRNA vaccines and therapeutics. Further investigations into its detailed biodistribution, long-term safety profile, and specific interactions with innate immune signaling pathways will be crucial in fully realizing its clinical potential. This technical guide provides a foundational understanding for researchers and drug developers looking to leverage the promising attributes of this compound in their therapeutic programs.
References
The Role of Lipid AX4 in Advanced Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of mRNA-based therapeutics and vaccines has underscored the critical role of sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, prized for their biocompatibility, scalability, and efficiency. At the heart of these delivery vehicles are ionizable cationic lipids, which are paramount for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This technical guide provides an in-depth exploration of Lipid AX4, a novel, biodegradable ionizable lipid, and its role in the formulation of high-performance LNPs.
This compound is an ionizable cationic lipid characterized by a pKa of 6.89.[1] Its unique chemical structure, featuring branched tails and eight ester bonds, contributes to its biodegradability, offering a potential advantage in terms of safety and reduced systemic side effects compared to more established ionizable lipids.[2] This guide will delve into the quantitative performance of this compound in LNP formulations, provide detailed experimental methodologies, and visualize the key pathways and workflows involved in its application.
Quantitative Data on this compound LNP Formulations
The performance of this compound has been evaluated in comparison to the well-established ionizable lipid, DLin-MC3-DMA (MC3). The following tables summarize the key quantitative data from these comparative studies.
| Parameter | This compound-LNP | MC3-LNP | Reference |
| Average Particle Size (nm) | 85 | Not specified in direct comparison | [1] |
| Polydispersity Index (PDI) | 0.10 | Not specified in direct comparison | |
| Encapsulation Efficiency (%) | > 94% | Not specified in direct comparison | |
| Zeta Potential (mV) | -6.4 | Not specified in direct comparison | |
| Table 1: Physicochemical Characteristics of this compound-LNPs. |
| Time Point | This compound-LNP (Total Flux [p/s]) | MC3-LNP (Total Flux [p/s]) | Reference |
| 2 hours | ~1.5 x 108 | ~0.5 x 108 | |
| 6 hours | ~2.5 x 108 | ~1.0 x 108 | |
| 24 hours | ~1.0 x 108 | ~0.25 x 108 | |
| 48 hours | ~0.25 x 108 | Not detectable | |
| Table 2: In Vivo Luciferase Expression in BALB/c Mice (Intramuscular Injection). Note: Data is estimated from graphical representations in the cited literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the formulation and evaluation of this compound-LNPs.
LNP Formulation via Microfluidics
Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing technique. This method allows for the rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous mRNA solution, leading to the self-assembly of LNPs.
Materials:
-
Ionizable Lipid: this compound (or DLin-MC3-DMA for comparison)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA: Firefly luciferase (Fluc) mRNA or other mRNA of interest
-
Solvents and Buffers: Ethanol, Sodium Acetate Buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4)
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and DMG-PEG 2000 in ethanol. While the precise molar ratios for the published this compound formulation are not specified, a commonly used starting point for LNP formulations is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Preparation of mRNA Solution: Dilute the mRNA to the desired concentration in a sodium acetate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:organic).
-
Initiate mixing to allow for the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Dialyze the LNPs against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay.
-
In Vivo Luciferase Expression Assay
This protocol describes the evaluation of LNP-mediated mRNA delivery in vivo by measuring the expression of a reporter protein (luciferase).
Materials:
-
Animal Model: BALB/c mice
-
LNP Formulation: this compound-LNP or MC3-LNP encapsulating Fluc mRNA
-
Substrate: D-luciferin
-
Imaging System: In Vivo Imaging System (IVIS)
Procedure:
-
Administration: Administer the LNP-mRNA formulation to mice via intramuscular injection at a specified dose (e.g., 0.5 mg mRNA equivalent/kg).
-
Substrate Injection: At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), intraperitoneally inject the mice with D-luciferin.
-
Bioluminescence Imaging: Anesthetize the mice and acquire bioluminescence images using an IVIS.
-
Data Analysis: Quantify the total flux (photons/second) from the region of interest to determine the level of luciferase expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes and workflows related to this compound-LNP research.
Caption: Workflow for LNP Formulation using Microfluidics.
Caption: Experimental Workflow for In Vivo Evaluation of LNP-mRNA.
Caption: Proposed Signaling Pathway for LNP Endosomal Escape.
Conclusion
This compound represents a promising advancement in the field of ionizable lipids for LNP-mediated mRNA delivery. Its biodegradable nature, coupled with its demonstrated efficacy in vivo, positions it as a compelling alternative to existing lipid technologies. The data presented in this guide highlight its potential for achieving robust and sustained protein expression with an improved safety profile. Further research, including the disclosure of precise formulation parameters and more direct comparative studies, will be crucial in fully elucidating the capabilities of this compound and paving the way for its integration into next-generation nucleic acid therapeutics.
References
In Vivo Biodistribution of Lipid AX4-Containing LNPs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid AX4. This compound is a novel, biodegradable lipidoid featuring eight ester bonds in its branched tail, designed for the delivery of messenger RNA (mRNA). This document details the experimental protocols for LNP formulation and biodistribution studies, presents quantitative data on organ accumulation, and visualizes key experimental workflows and biological pathways. The information presented is primarily derived from the findings of Huang, K., Li, N., Li, Y., et al. in their 2022 bioRxiv preprint, "Delivery of Circular mRNA via Degradable Lipid Nanoparticles against SARS-CoV-2 Delta Variant."[1][2][3][4][5]
Quantitative Biodistribution Data
The in vivo biodistribution of LNPs containing this compound was assessed in mice following both intravenous (IV) and intramuscular (IM) administration. The LNPs were loaded with Cy5-labeled firefly luciferase (Fluc) mRNA to track the nanoparticles' accumulation and subsequent protein expression in major organs.
Table 1: Organ Accumulation of Fluc mRNA-AX4-LNP (IV Administration)
| Organ | Normalized Fluorescence Intensity (Cy5) | Normalized Bioluminescence Intensity (Fluc) |
| Heart | ~1.0 x 10^9 | Not significant |
| Liver | ~4.0 x 10^9 | ~1.5 x 10^6 |
| Spleen | ~1.0 x 10^9 | Not significant |
| Lung | ~1.0 x 10^9 | Not significant |
| Kidney | ~2.5 x 10^9 | Not significant |
Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.
Table 2: Organ Accumulation of Fluc mRNA-AX4-LNP (IM Administration)
| Organ | Normalized Fluorescence Intensity (Cy5) | Normalized Bioluminescence Intensity (Fluc) |
| Heart | Not significant | Not significant |
| Liver | ~2.5 x 10^9 | ~0.5 x 10^6 |
| Spleen | Not significant | Not significant |
| Lung | Not significant | Not significant |
| Kidney | ~1.5 x 10^9 | Not significant |
Data extracted and adapted from quantitative analysis of in vivo biodistribution and protein expression 6 hours post-injection.
Experimental Protocols
Formulation of this compound-Containing LNPs
LNPs were formulated using a microfluidic mixing technique to encapsulate mRNA.
Materials:
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA: Firefly luciferase (Fluc) mRNA or circular mRNA (cmRNA) encoding the SARS-CoV-2 Delta receptor-binding domain (RBD)
-
Aqueous Buffer: 10 mM citrate buffer (pH 4.0)
-
Organic Solvent: Ethanol
Equipment:
-
Microfluidic mixer (e.g., INano P, Micro&Nano Technology Inc.)
Procedure:
-
The mRNA is diluted in a 10 mM citrate buffer (pH 4.0).
-
This compound, DSPC, cholesterol, and DMG-PEG are dissolved and mixed in ethanol to create the lipid-ethanol solution. The molar composition and nitrogen-to-phosphate (N:P) ratio are maintained consistently across formulations.
-
The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a volume ratio of 1:3 using a microfluidic mixer.
In Vivo Biodistribution Study
The biodistribution of the formulated LNPs was evaluated in an animal model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 (wild type) and ApoE knockout (ApoE-/-)
-
Number of animals: n=3 per group
Materials:
-
Fluc mRNA-AX4-LNPs with Cy5-labeled mRNA
-
Anesthetic
-
In vivo imaging system
Procedure:
-
Mice were administered Fluc mRNA-AX4-LNPs via either intravenous (IV) or intramuscular (IM) injection.
-
At 6 hours post-injection, the mice were euthanized.
-
Major organs (heart, liver, spleen, lungs, and kidneys) were harvested.
-
The fluorescence of Cy5 (representing mRNA biodistribution) and the bioluminescence of luciferase (representing protein expression) in the excised organs were detected using an in vivo imaging system.
-
For studies involving the ApoE pathway, the same procedure was followed in both wild-type and ApoE knockout mice.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formulation and in vivo biodistribution analysis of this compound-containing LNPs.
ApoE-Mediated Hepatic Uptake Pathway
The study by Huang et al. suggests that the liver-specific protein expression of mRNA delivered by AX4-LNPs is influenced by the Apolipoprotein E (ApoE) pathway. This is a common mechanism for the hepatic targeting of LNPs.
Caption: Simplified signaling pathway of ApoE-mediated uptake of this compound-LNPs by hepatocytes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Different kinetics for the hepatic uptake of lipid nanoparticles between the apolipoprotein E/low density lipoprotein receptor and the N-acetyl-d-galactosamine/asialoglycoprotein receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E Binding Drives Structural and Compositional Rearrangement of mRNA-Containing Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Methodological & Application
Application Note: Analytical Methods for the Characterization of Lipid AX4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid AX4 is a novel, synthetic ionizable lipid that serves as a critical component in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics. The physicochemical properties of this compound, both as a raw material and within the final LNP formulation, directly influence the efficacy, stability, and safety of the drug product. Therefore, robust analytical methods are essential for its comprehensive characterization. This document provides detailed protocols for the structural elucidation, purity assessment, and quantification of this compound, as well as the characterization of the final LNP formulation.
Physicochemical Characterization of this compound Raw Material
The initial and most critical step in the analytical workflow is the comprehensive characterization of the this compound raw material. This involves confirming its chemical identity, structure, and purity.
Experimental Protocols
Protocol 1.1: Structural Confirmation by High-Resolution Mass Spectrometry (HRMS) and NMR
-
Objective: To confirm the molecular weight and elucidate the chemical structure of this compound.
-
Methodology (HRMS):
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of isopropanol and acetonitrile.
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra in positive ion mode.
-
The high mass accuracy of the instrument allows for the determination of the elemental composition from the measured mass-to-charge ratio (m/z).
-
-
Methodology (NMR):
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d).
-
Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectra to confirm the chemical structure, including the arrangement of atoms and stereochemistry.
-
Protocol 1.2: Purity Assessment by HPLC with Charged Aerosol Detector (CAD)
-
Objective: To determine the purity of the this compound raw material and identify any related impurities.
-
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a CAD.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient from a lower to a higher concentration of Mobile Phase B to resolve this compound from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL of a 1 mg/mL sample solution.
-
Detection: The eluent is directed to the CAD, which provides a near-universal response for non-volatile analytes, allowing for accurate purity assessment based on peak area percentages.
-
Data Presentation
Table 1: Summary of Physicochemical Characterization Data for this compound
| Parameter | Method | Specification | Result |
| Molecular Weight | HRMS | Theoretical: 750.65 g/mol | Experimental: 750.6498 g/mol |
| Elemental Composition | HRMS | C₄₈H₈₇NO₄ | Confirmed |
| Structural Identity | ¹H, ¹³C NMR | Consistent with proposed structure | Confirmed |
| Purity | HPLC-CAD | ≥ 98.0% | 99.2% |
| Major Impurity | HPLC-CAD | Single impurity ≤ 0.5% | 0.3% (at RRT 1.15) |
Visualization
Caption: Figure 1. A comprehensive workflow for the characterization of this compound.
Quantification of this compound in LNP Formulations
Accurate quantification of this compound within the final LNP formulation is crucial for ensuring correct dosage and maintaining batch-to-batch consistency.
Experimental Protocols
Protocol 2.1: Quantitative Analysis by UPLC-MS/MS
-
Objective: To develop a robust and sensitive method for the quantification of this compound in an LNP matrix.
-
Methodology:
-
Sample Preparation: Disrupt the LNP structure by diluting the formulation in a solvent containing an organic modifier (e.g., methanol or isopropanol) to release the individual lipid components.
-
Internal Standard: Spike all samples, standards, and quality controls with a suitable internal standard (e.g., a structurally similar lipid with a different mass).
-
Chromatographic System: An ultra-high-performance liquid chromatography (UPLC) system for fast and efficient separation.
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A rapid gradient to elute this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard to ensure high selectivity and sensitivity.
-
Calibration: Construct a calibration curve using standards of known this compound concentrations.
-
Data Presentation
Table 2: UPLC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Instrument | UPLC coupled to Triple Quadrupole MS |
| Ionization Mode | ESI Positive |
| MRM Transition (AX4) | e.g., 751.6 -> 302.3 m/z |
| MRM Transition (IS) | Specific to the chosen internal standard |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | > 0.995 |
| Limit of Quant. (LOQ) | 1 ng/mL |
| Intra-day Precision | < 5% RSD |
| Inter-day Precision | < 7% RSD |
| Accuracy | 95 - 105% |
LNP Formulation Characterization
The overall characteristics of the LNP, which are influenced by this compound, are critical for its biological function.
Experimental Protocols
Protocol 3.1: LNP Size, Polydispersity, and Zeta Potential Analysis
-
Objective: To measure the key physical properties of the this compound-containing LNPs.
-
Methodology (Dynamic Light Scattering - DLS):
-
Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline).
-
Place the diluted sample in a cuvette and analyze using a DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the broadness of the size distribution.
-
-
Methodology (Zeta Potential):
-
Use the same instrument, but in electrophoretic light scattering (ELS) mode.
-
The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This value indicates the surface charge of the LNPs.
-
Data Presentation
Table 3: Physicochemical Properties of this compound-Containing LNPs
| Parameter | Method | Specification | Result |
| Mean Hydrodynamic Diameter | DLS | 80 - 120 nm | 95.3 nm |
| Polydispersity Index (PDI) | DLS | < 0.2 | 0.11 |
| Zeta Potential | ELS | Near-neutral at pH 7.4 | +2.5 mV |
Visualization
Caption: Figure 2. A hypothetical signaling pathway initiated by LNP delivery.
Quality Control and Purity Assessment of Lipid AX4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid AX4 is a proprietary ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA.[1] The purity and quality of this compound are paramount as they directly impact the stability, efficacy, and safety of the final drug product. Impurities or degradation products can compromise the integrity of the LNP structure and the stability of the encapsulated cargo.[2]
These application notes provide a comprehensive guide to the quality control and purity assessment of this compound as a raw material. The protocols outlined below describe the use of standard analytical techniques to ensure the identity, purity, and stability of this compound, thereby supporting the development of robust and reproducible LNP-based therapeutics.
Data Presentation: Quality Control Specifications
The following table summarizes the key quality attributes and recommended acceptance criteria for this compound. These specifications are designed to ensure the suitability of the lipid for use in clinical-grade LNP formulations.
| Parameter | Method | Specification |
| Identity | ||
| Appearance | Visual Inspection | White to off-white solid |
| Identification by ¹H-NMR | ¹H-NMR Spectroscopy | Spectrum conforms to the reference structure of this compound |
| Identification by Mass | Mass Spectrometry (MS) | Molecular weight corresponds to the theoretical mass ± 0.5 Da |
| Purity | ||
| Purity by HPLC-CAD/ELSD | HPLC with Charged Aerosol Detector or Evaporative Light Scattering Detector | ≥ 95.0% |
| Individual Unspecified Impurity | HPLC-CAD/ELSD | ≤ 0.5% |
| Total Impurities | HPLC-CAD/ELSD | ≤ 5.0% |
| Residual Solvents | ||
| Ethanol | Gas Chromatography (GC) | ≤ 5000 ppm |
| Other Organic Solvents | Gas Chromatography (GC) | As per USP <467> |
| Physical Properties | ||
| pKa | TNS Assay | 6.0 - 7.0 |
Experimental Protocols
Identity Confirmation by ¹H-NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules.[3]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Instrument Setup:
-
NMR Spectrometer: 400 MHz or higher.
-
Probe: Standard 5 mm probe.
-
Temperature: 25 °C.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Perform phase and baseline correction.
-
Integrate the peaks and assign the chemical shifts.
-
Compare the resulting spectrum with a reference spectrum of this compound to confirm the identity.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
Methodology: Reversed-phase HPLC (RP-HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal for separating and quantifying lipids, which often lack a UV chromophore.[4]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or isopropanol).[4]
-
Further dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC or HPLC system with a quaternary or binary pump.
-
Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 150 mm).
-
Mobile Phase A: Water:Methanol (1:1 v/v) with 0.5% Formic Acid:Triethylamine Complex (pH 3.5).
-
Mobile Phase B: Methanol with 0.5% Formic Acid:Triethylamine Complex.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
Gradient:
Time (min) %B 0.0 0 1.0 0 7.5 79 17.5 98 18.0 0 | 21.0 | 0 |
-
-
Detector Settings (CAD/ELSD):
-
Set the detector parameters according to the manufacturer's recommendations for optimal sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the main component (this compound) and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify and characterize potential impurities and degradation products of this compound.
Methodology: LC-MS, particularly with high-resolution mass spectrometry (HRAMS), provides confident identification of unknown compounds based on their accurate mass and fragmentation patterns. Common impurities in ionizable lipids include oxidation products (e.g., N-oxides) and aldehydes, which can be detrimental to mRNA stability.
Protocol:
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
-
LC-MS System:
-
Use an LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ the same chromatographic conditions as the HPLC purity method to facilitate peak correlation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for precursor ions and data-dependent MS/MS for fragmentation.
-
Mass Range: m/z 100-2000.
-
-
Data Analysis:
-
Extract ion chromatograms for potential impurities.
-
Analyze the accurate mass and isotopic pattern to propose elemental compositions.
-
Interpret the MS/MS fragmentation spectra to elucidate the structure of the impurities.
-
Common modifications to look for include oxidation (+16 Da).
-
Mandatory Visualizations
Caption: Workflow for Quality Control of this compound.
Caption: Role of this compound pKa in Endosomal Escape.
References
Application Notes and Protocols for In Vivo Administration of Lipid AX4 LNPs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and in vivo administration of Lipid AX4 lipid nanoparticles (LNPs), a biodegradable delivery platform for nucleic acid therapeutics. The protocols outlined below are based on established microfluidic manufacturing techniques and preclinical evaluation in murine models.
Introduction to this compound LNPs
This compound is a novel, biodegradable ionizable lipid designed for the formulation of LNPs for delivering RNA therapeutics.[1][2] A key feature of AX4 is the incorporation of eight ester bonds within its branched tail structure, which facilitates faster metabolism and clearance from the body compared to other commonly used ionizable lipids like MC3.[2][3][4] This characteristic suggests an improved safety profile, with studies indicating normal levels of liver function markers (ALT and AST) and creatinine in mice following administration. The pKa of this compound is 6.89, which is crucial for the efficient encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm at physiological pH. AX4-LNPs have been successfully utilized to deliver circular mRNA (cmRNA) vaccines, demonstrating the induction of robust and sustained neutralizing antibody responses and T-cell activation.
Data Summary
The following tables summarize the key physicochemical properties of this compound and the typical parameters for the formulation and in vivo administration of AX4-LNPs.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Lipid Type | Biodegradable Ionizable Cationic Lipid | |
| pKa | 6.89 | |
| Key Structural Feature | Eight ester bonds in a branched tail | |
| Chemical Formula | C₈₃H₁₅₅N₃O₁₆ | |
| Molecular Weight | 1451.16 g/mol |
Table 2: In Vivo Administration Parameters for AX4-LNPs in Mice
| Parameter | Description | Example Value | Reference |
| Animal Model | BALB/c mice | 6-8 weeks old | |
| Administration Route | Intramuscular (IM) | Hind limb | |
| Dosage (mRNA) | Varies by application | 5 µg per mouse | |
| Injection Volume | Dependent on route | 30 - 50 µL for IM | General knowledge |
| Vehicle | Sterile, buffered saline | Phosphate-Buffered Saline (PBS), pH 7.4 | General knowledge |
Table 3: In Vivo Performance and Safety of AX4-LNPs
| In Vivo Outcome | Observation | Comparison | Reference |
| Biodistribution/Elimination | Faster elimination rate from liver and spleen | Compared to MC3-based LNPs | |
| Safety (Hepatotoxicity) | Normal levels of Alanine transaminase (ALT) | N/A | |
| Safety (Nephrotoxicity) | Normal levels of Aspartate transaminase (AST) and Creatinine (CRE) | N/A | |
| Immunogenicity (Vaccine) | Elicited potent and sustained neutralizing antibodies | N/A | |
| Cellular Immunity (Vaccine) | Induced RBD-specific CD4+ and CD8+ T effector memory cells and Th1-biased T cell activation | N/A |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidics
This protocol describes the preparation of AX4-LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., circular mRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanolic solution should be between 10-25 mM.
-
Gently vortex or sonicate until all lipids are fully dissolved.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to the desired concentration (e.g., 0.1-0.5 mg/mL) in a sterile, nuclease-free citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into the organic phase inlet syringe.
-
Load the mRNA-citrate buffer solution into the aqueous phase inlet syringe.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate (TFR) to a value that yields the desired particle size (e.g., 12 mL/min). Higher TFRs generally result in smaller LNPs.
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C overnight with multiple buffer changes.
-
Alternatively, for larger volumes, use a TFF system for purification and concentration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Determine the final mRNA concentration and encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Store the sterile AX4-LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Administration of AX4-LNPs in Mice
This protocol details the intramuscular administration of AX4-LNPs to mice for vaccine studies or other therapeutic applications.
Materials:
-
Sterile AX4-LNP solution in PBS
-
6-8 week old BALB/c mice
-
Insulin syringes (e.g., 29-31 gauge)
-
Anesthetic (e.g., isoflurane) for certain procedures
-
Appropriate animal handling and restraint devices
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice to the animal facility for at least one week prior to the experiment.
-
Ensure all procedures are approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
-
Dosage Preparation:
-
Thaw the AX4-LNP solution on ice if stored at -80°C.
-
Dilute the LNPs with sterile PBS to achieve the desired final mRNA concentration for the target dose (e.g., 5 µg of mRNA in a 30 µL injection volume).
-
Gently mix the solution by pipetting. Avoid vigorous vortexing.
-
-
Intramuscular (IM) Injection:
-
Restrain the mouse securely.
-
Identify the quadriceps muscle of the hind limb.
-
Insert the needle of the insulin syringe into the muscle at a 90-degree angle.
-
Slowly inject the 30 µL of the AX4-LNP solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the mice for any adverse reactions at the injection site or systemic effects.
-
For efficacy studies (e.g., vaccine response), collect blood samples at predetermined time points (e.g., days 7, 14, 21) to measure antibody titers.
-
For biodistribution studies, euthanize mice at various time points post-injection, perfuse with saline, and harvest organs of interest (e.g., muscle at injection site, liver, spleen, lymph nodes) for analysis of LNP or reporter protein levels.
-
Visualizations
Caption: Workflow for this compound LNP Formulation.
References
Application Notes and Protocols for Lipid AX4-Based mRNA Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent and safe delivery systems is paramount to the success of mRNA-based therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, exemplified by their use in the authorized COVID-19 vaccines. The ionizable lipid component of LNPs is a critical determinant of their efficacy, influencing mRNA encapsulation, endosomal escape, and the overall immunogenicity of the vaccine.
Lipid AX4 is a novel, biodegradable ionizable lipid characterized by its four branched tails and eight ester bonds. These structural features are designed to facilitate efficient endosomal escape and subsequent release of the mRNA payload into the cytoplasm. Preclinical studies have demonstrated the potential of this compound-based LNPs for delivering mRNA vaccines, showing robust immune responses and a favorable safety profile due to its faster elimination from the body compared to other commercialized lipids.[1]
These application notes provide a comprehensive overview of dosing considerations for this compound-based mRNA vaccines, including detailed protocols for formulation, characterization, and in vivo evaluation.
Data Presentation
Table 1: Physicochemical Properties of this compound-mRNA Nanoparticles
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [1] |
| pKa | 6.89 | [1] |
| Mean Diameter (nm) | ~85 | [1] |
| Polydispersity Index (PDI) | ~0.10 | [1] |
| Zeta Potential (mV) | -6.4 | |
| mRNA Encapsulation Efficiency (%) | >94 |
Table 2: In Vivo Dosing and Immunogenicity of a this compound-cmRNA Vaccine Candidate (SARS-CoV-2 Delta RBD Trimer) in BALB/c Mice
| Parameter | Details | Reference |
| Animal Model | BALB/c mice | |
| Vaccine Candidate | cmRNA encoding SARS-CoV-2 Delta RBD trimer encapsulated in this compound-LNPs | |
| Immunization Route | Intramuscular (IM) | |
| Immunization Schedule | Two doses, with the second dose administered after a priming dose. | |
| mRNA Dose for Protein Expression Studies | 0.5 mg/kg (for luciferase mRNA) | |
| Observation | Elicited potent and sustained neutralizing antibodies and RBD-specific CD4+ and CD8+ T effector memory cells. |
Experimental Protocols
Formulation of this compound-mRNA Nanoparticles via Microfluidics
This protocol describes the preparation of this compound-based LNPs encapsulating mRNA using a microfluidic mixing system.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA transcript in an appropriate buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol, anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG in anhydrous ethanol to achieve the desired molar ratio. A commonly used starting ratio for similar LNPs is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Ensure complete dissolution of all lipid components. Gentle warming may be required.
-
-
Prepare mRNA Solution:
-
Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rates of the pumps to achieve a specific flow rate ratio (e.g., 3:1 aqueous:organic).
-
Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNP suspension through a 0.22 µm syringe filter.
-
Store the final this compound-mRNA LNP formulation at 4°C for short-term use. For long-term storage, consult stability studies for optimal conditions.
-
Characterization of this compound-mRNA Nanoparticles
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Analyze the sample using Dynamic Light Scattering (DLS).
-
Record the Z-average diameter for particle size and the PDI value.
b) Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).
-
Measure the surface charge using a laser Doppler velocimeter.
c) mRNA Encapsulation Efficiency (EE) Quantification:
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen® assay).
-
Measure the fluorescence of the intact LNP suspension.
-
Measure the total fluorescence after lysing the LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA.
-
Calculate the EE using the following formula: EE (%) = (Total fluorescence - Fluorescence of intact LNPs) / Total fluorescence * 100
In Vivo Immunization Protocol in Mice
This protocol outlines the intramuscular administration of the this compound-mRNA vaccine to mice to evaluate its immunogenicity.
Materials:
-
This compound-mRNA vaccine formulation
-
BALB/c mice (e.g., 6-8 weeks old)
-
Sterile insulin syringes with appropriate gauge needles (e.g., 29G)
-
Anesthetic (e.g., isoflurane) for animal handling
-
Sharps container
Procedure:
-
Animal Handling:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Handle all animals in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
-
Dose Preparation:
-
Dilute the this compound-mRNA vaccine formulation in sterile PBS to the desired final concentration for injection.
-
-
Immunization:
-
Anesthetize the mouse lightly if necessary for safe handling.
-
Administer the vaccine (e.g., 50 µL) via intramuscular injection into the quadriceps muscle of the hind limb.
-
Monitor the animal for any immediate adverse reactions.
-
-
Booster Immunization:
-
Administer a booster dose at a predetermined time point (e.g., 2-3 weeks after the primary immunization) following the same procedure.
-
-
Sample Collection:
-
Collect blood samples via submandibular or tail vein bleeding at specified time points post-immunization to analyze antibody responses.
-
At the end of the study, euthanize the mice and harvest spleens for T-cell response analysis.
-
Assessment of Immune Responses
a) Antibody Titer Measurement by ELISA:
-
Coat 96-well plates with the recombinant target antigen (e.g., SARS-CoV-2 RBD protein) overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer (e.g., PBS with 1% BSA).
-
Serially dilute the collected mouse serum and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG. Incubate for 1 hour.
-
Wash the plates and add a TMB substrate. Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.
b) T-cell Response Measurement by ELISpot:
-
Isolate splenocytes from the spleens of immunized mice.
-
Coat a 96-well ELISpot plate with a capture antibody for the cytokine of interest (e.g., IFN-γ for Th1 response).
-
Add the isolated splenocytes to the wells and stimulate with the target antigen (e.g., overlapping peptides of the vaccine antigen).
-
Incubate for 18-24 hours to allow cytokine secretion.
-
Wash the cells and add a biotinylated detection antibody for the cytokine.
-
Add a streptavidin-alkaline phosphatase (ALP) conjugate.
-
Add a substrate to develop colored spots, where each spot represents a cytokine-secreting cell.
-
Count the spots using an ELISpot reader.
Visualizations
Conclusion
This compound represents a promising ionizable lipid for the formulation of next-generation mRNA vaccines. Its unique biodegradable structure is designed for enhanced efficacy and a favorable safety profile. The protocols and data presented herein provide a foundational framework for researchers to design and evaluate this compound-based mRNA vaccine candidates. Further optimization of dosing, formulation ratios, and immunization schedules will be critical for the clinical translation of this technology.
References
Lipid AX4 Formulation for Targeted mRNA Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of applications, from vaccines to gene editing and protein replacement therapies. A critical component of successful mRNA-based treatments is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, protecting the fragile mRNA molecule and facilitating its entry into target cells. This document provides detailed application notes and protocols for the use of Lipid AX4, an ionizable cationic lipid, in the formulation of LNPs for targeted mRNA delivery.
This compound is an ionizable cationic lipid with a pKa of 6.89, a property that is crucial for both efficient mRNA encapsulation and its subsequent release into the cytoplasm.[1] At a low pH during formulation, the lipid is positively charged, enabling strong association with the negatively charged mRNA. Upon entering the cell and encountering the acidic environment of the endosome, this charge facilitates endosomal escape. At physiological pH, the more neutral charge of the LNP surface is thought to reduce interactions with blood components and enhance biocompatibility.
These application notes provide a summary of the quantitative data available for an AX4-based LNP formulation, detailed experimental protocols for its preparation and characterization, and methodologies for in vitro and in vivo evaluation.
Data Presentation
The following tables summarize the key quantitative data for an exemplary this compound-based mRNA LNP formulation.
Table 1: Physicochemical Properties of Firefly Luciferase (Fluc) mRNA-AX4-LNP [1]
| Parameter | Value |
| Mean Particle Diameter (nm) | 85 |
| Polydispersity Index (PDI) | 0.10 |
| Surface Charge (mV) | -6.4 |
| mRNA Encapsulation Efficiency (%) | >94 |
Experimental Protocols
Preparation of this compound Nanoparticles
This protocol describes the formulation of this compound nanoparticles (AX4-LNPs) encapsulating mRNA using a microfluidic mixing technique.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
mRNA (e.g., encoding Firefly Luciferase)
-
Ethanol, anhydrous
-
10 mM Citrate buffer, pH 4.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG in anhydrous ethanol to achieve the desired molar ratios. A common starting point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the pumps to mix the two solutions through the microfluidic chip, leading to the self-assembly of the AX4-LNPs.
-
-
Purification:
-
The resulting LNP solution is typically purified and concentrated via dialysis or tangential flow filtration against 10-fold volume of PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.[1]
-
Physicochemical Characterization of AX4-LNPs
a) Size and Polydispersity Index (PDI) Measurement
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and the size distribution (PDI) of the LNPs in suspension.
Procedure:
-
Dilute a small aliquot of the AX4-LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a suitable cuvette.
-
Measure the size and PDI using a DLS instrument. The PDI should ideally be below 0.2 for a homogenous population of nanoparticles.
b) Zeta Potential Measurement
Principle: Zeta potential is a measure of the surface charge of the nanoparticles and is determined by measuring the electrophoretic mobility of the LNPs in an electric field.
Procedure:
-
Dilute the AX4-LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Load the sample into the specific folded capillary cell of the zeta potential analyzer.
-
Perform the measurement to determine the zeta potential. A slightly negative surface charge is expected at neutral pH.[1]
c) mRNA Encapsulation Efficiency
Principle: A fluorescent dye, such as RiboGreen®, is used to quantify the amount of mRNA that is not encapsulated within the LNPs. The encapsulation efficiency is then calculated by comparing this value to the total amount of mRNA.
Procedure:
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release all the mRNA. The second set remains untreated.
-
Add the RiboGreen® reagent to both sets of samples and measure the fluorescence.
-
The fluorescence of the untreated sample corresponds to the unencapsulated mRNA, while the fluorescence of the lysed sample corresponds to the total mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100
In Vitro Transfection and Protein Expression
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
AX4-LNPs encapsulating reporter mRNA (e.g., Firefly Luciferase)
-
96-well cell culture plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the AX4-LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
-
Quantification of Protein Expression (Luciferase Assay):
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader. The intensity of the luminescence is proportional to the amount of luciferase protein expressed.
-
In Vivo Biodistribution and Protein Expression Studies
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
AX4-LNPs encapsulating reporter mRNA (e.g., Firefly Luciferase or Cy5-labeled mRNA)
-
In vivo imaging system (for bioluminescence or fluorescence imaging)
Procedure:
-
Administration:
-
Administer the AX4-LNPs to the mice via the desired route (e.g., intravenous or intramuscular injection). The dosage will depend on the specific study design.
-
-
Biodistribution Analysis (using Cy5-labeled mRNA):
-
At predetermined time points post-injection, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).
-
Use an in vivo imaging system to quantify the fluorescence signal in each organ. This will provide information on the tissue distribution of the LNPs.
-
-
Protein Expression Analysis (using Luciferase mRNA):
-
At various time points post-injection, anesthetize the mice and inject them with the luciferase substrate (e.g., D-luciferin).
-
Immediately image the mice using a bioluminescence imaging system to detect the light emitted from cells expressing luciferase. This will provide a whole-body view of protein expression.
-
For more quantitative analysis, organs can be harvested, homogenized, and a luciferase assay performed on the tissue lysates.
-
Visualizations
Caption: Workflow for the preparation of this compound-mRNA nanoparticles.
Caption: Proposed mechanism of cellular uptake and mRNA release for AX4-LNPs.
References
Application Notes and Protocols for In Vitro Transfection Using Lipid AX4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Lipid AX4 in in vitro transfection experiments for the delivery of messenger RNA (mRNA). This compound is an ionizable cationic lipid that has demonstrated high efficiency in forming lipid nanoparticles (LNPs) for nucleic acid delivery.
Introduction to this compound
This compound is a novel ionizable lipid designed for the effective encapsulation and intracellular delivery of mRNA. Its structure facilitates the formation of stable LNPs that can efficiently transfect a variety of cell types. The ionizable nature of this compound, with a pKa of 6.89, is crucial for its function.[1] At a low pH, such as within an endosome, the lipid becomes protonated, which is believed to facilitate endosomal escape and the release of the mRNA cargo into the cytoplasm for translation.
Physicochemical Properties of this compound-based LNPs:
| Property | Value | Reference |
| Chemical Formula | C83H155N3O16 | MedKoo Biosciences |
| Molecular Weight | 1451.16 g/mol | MedKoo Biosciences |
| pKa | 6.89 | [1] |
| Average Particle Diameter | ~85 nm | [1] |
| Polydispersity Index (PDI) | ~0.10 | [1] |
| Surface Charge (Zeta Potential) | -6.4 mV | [1] |
| mRNA Encapsulation Efficiency | >94% |
Mechanism of LNP-Mediated mRNA Transfection
The process of mRNA delivery using this compound-formulated LNPs involves several key steps, from cellular uptake to protein expression.
Experimental Protocols
Preparation of this compound-LNP Formulation
This protocol describes the formulation of this compound-LNPs using a microfluidic mixing method. The lipid components typically include this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG).
Materials:
-
This compound in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) in ethanol
-
mRNA in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device
-
Dialysis cassette (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid stock solution by combining this compound, DSPC, cholesterol, and DMG-PEG in ethanol at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG).
-
Prepare the mRNA solution by diluting the stock mRNA in 10 mM citrate buffer (pH 4.0).
-
Set up the microfluidic mixer according to the manufacturer's instructions.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Connect the syringes to the microfluidic mixer and set the flow rates to achieve a volume ratio of 3:1 (aqueous:ethanolic).
-
Initiate the mixing process to form the LNP-mRNA complexes.
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro Transfection Protocol
This protocol provides a general procedure for transfecting cultured cells with this compound-LNPs. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
This compound-LNP encapsulated mRNA
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection. For a 24-well plate, a starting point of 5 x 10^4 cells per well is recommended. Incubate the cells overnight.
-
Preparation of Transfection Complexes: Dilute the this compound-LNP encapsulated mRNA to the desired final concentration in complete cell culture medium.
-
Transfection: Gently remove the old medium from the cells and add the medium containing the LNP-mRNA complexes.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis: After the incubation period, analyze the cells for reporter gene expression (e.g., luciferase activity, fluorescence microscopy for GFP) and cell viability.
Cell Viability (MTT) Assay Protocol
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
After the transfection incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
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Read the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage relative to untreated control cells.
Data Presentation
The following tables present representative quantitative data for LNP-mediated in vitro transfection. Note that this data is compiled from studies using various ionizable lipids and cell lines and should be considered as a general guide. Optimal results with this compound will require experiment-specific optimization.
Table 1: Representative Transfection Efficiency of mRNA-LNPs in Various Cell Lines
| Cell Line | Reporter Gene | Transfection Efficiency (% positive cells) | Mean Fluorescence Intensity (MFI) |
| HEK293 | eGFP | >90% | High |
| HeLa | eGFP | 80-90% | Moderate-High |
| A549 | eGFP | 70-85% | Moderate |
| Jurkat | eGFP | 30-50% | Low-Moderate |
| Primary Dendritic Cells | eGFP | 60-80% | Moderate |
Table 2: Representative Cell Viability after LNP Transfection
| Cell Line | LNP Concentration (µg/mL mRNA) | Cell Viability (% of control) |
| HEK293 | 1 | >90% |
| 5 | ~85% | |
| HeLa | 1 | >95% |
| 5 | ~90% | |
| A549 | 1 | >90% |
| 5 | ~80% |
Signaling Pathways in LNP-mediated Transfection
The intracellular delivery of mRNA via LNPs can trigger cellular signaling pathways, primarily related to innate immune responses. The endosomal escape mechanism, while crucial for delivery, can be sensed by the cell as a form of membrane damage.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Transfection Efficiency | - Suboptimal LNP formulation- Low cell viability- Cell type is difficult to transfect- Incorrect LNP to mRNA ratio | - Optimize lipid molar ratios- Perform a cell viability assay- Titrate the amount of LNP-mRNA complex- Test different incubation times |
| High Cytotoxicity | - High concentration of LNPs- Components of LNP formulation are toxic to the specific cell line | - Perform a dose-response curve to find the optimal LNP concentration- Screen different helper lipids or PEGylated lipids |
| Inconsistent Results | - Variation in cell confluency- Inconsistent LNP formulation- Cell passage number | - Ensure consistent cell seeding density- Prepare fresh LNP formulations and characterize each batch- Use cells within a consistent passage number range |
Conclusion
This compound is a promising ionizable lipid for the in vitro delivery of mRNA. The protocols and data presented here provide a foundation for researchers to successfully utilize this compound-based LNPs in their experiments. It is important to note that optimization of transfection conditions for each specific cell type and application is crucial for achieving the best results.
References
Troubleshooting & Optimization
Optimizing the molar ratio of lipids in AX4 formulations
Welcome to the technical support center for the optimization of lipid molar ratios in AX4 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the formulation of lipid nanoparticles (LNPs) using the ionizable lipid AX4.
Frequently Asked Questions (FAQs)
Q1: What are the core components of an AX4-based lipid nanoparticle formulation and what are their functions?
A1: An AX4-based LNP formulation typically consists of four key components:
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Ionizable Cationic Lipid (AX4): This lipid is crucial for encapsulating the negatively charged nucleic acid payload (e.g., mRNA, siRNA). At a low pH during formulation, AX4 is positively charged, facilitating interaction with the nucleic acid. In the neutral pH of the bloodstream, it becomes neutral, reducing potential toxicity.[1]
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Helper Phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC is a structural component that contributes to the formation and stability of the lipid bilayer.[2]
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Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs. It fills gaps between other lipid molecules, which can reduce the leakage of the encapsulated cargo.[1][3]
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PEGylated Lipid (e.g., DMG-PEG 2000): This lipid helps to control the particle size during formulation and provides a hydrophilic layer on the surface of the LNP. This "stealth" layer can reduce clearance by the immune system, thereby increasing circulation time.[1]
Q2: What is a typical starting molar ratio for an AX4 LNP formulation?
A2: A widely used starting molar ratio for LNP formulations, including those with ionizable lipids similar to AX4, is approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid . However, this ratio should be considered a starting point, and optimization is often necessary to achieve the desired characteristics for a specific application.
Q3: Why is the molar ratio of lipids a critical parameter to optimize?
A3: The molar ratio of the lipid components is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of the LNPs. Optimization of this ratio is essential for:
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Encapsulation Efficiency: The amount of ionizable lipid directly influences the capacity of the LNP to encapsulate the nucleic acid payload.
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Particle Size and Polydispersity (PDI): The relative amounts of each lipid, particularly the PEGylated lipid, can significantly affect the size and size distribution of the LNPs.
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Stability: A balanced composition of structural lipids is crucial for the stability of the LNPs during storage and in biological fluids.
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In vivo Performance: The molar ratios can influence the biodistribution, cellular uptake, and overall efficacy of the LNP formulation.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation of AX4 LNPs and provides potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High Particle Size (> 150 nm) and/or High Polydispersity Index (PDI > 0.2) | Suboptimal Lipid Ratios: Insufficient PEG-lipid can lead to particle aggregation. An improper ratio of cholesterol to the ionizable lipid can also affect size and PDI. | - Systematically vary the molar percentage of each lipid component. - Try increasing the PEG-lipid percentage in small increments (e.g., from 1.5% to 2.0%). |
| Issues with Lipid Stock Solutions: Poor quality or degraded lipids can result in improper LNP formation. | - Ensure lipids are of high purity and have been stored correctly according to the manufacturer's instructions. - Prepare fresh lipid stock solutions before formulation. | |
| Inefficient Mixing: Inconsistent or slow mixing during the formulation process can lead to larger and more polydisperse particles. | - If using a microfluidic system, optimize the total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a 3:1 FRR (aqueous:organic). - For manual methods, ensure rapid and consistent mixing. | |
| Low Encapsulation Efficiency (< 90%) | Insufficient Ionizable Lipid: The amount of AX4 is directly related to the amount of nucleic acid that can be encapsulated. | - Increase the molar ratio of AX4 in the formulation. |
| Nucleic Acid Degradation: The nucleic acid payload may be degraded by nucleases. | - Ensure a nuclease-free working environment. - Verify the integrity of your nucleic acid stock before use. | |
| Suboptimal pH of Aqueous Buffer: The ionizable lipid requires an acidic environment to be positively charged for efficient nucleic acid complexation. | - Ensure the pH of the aqueous buffer (containing the nucleic acid) is in the range of 4.0-5.0. | |
| Poor In Vitro Transfection Efficiency | Suboptimal LNP Formulation: The overall composition of the LNP may not be optimal for the target cell line. | - Systematically vary the molar ratios of all four lipid components. - Evaluate the zeta potential of the LNPs; a slightly positive or near-neutral charge is often desirable for cellular uptake. |
| Low Cellular Uptake: The surface properties of the LNPs can affect their interaction with cells. | - Optimize the PEG-lipid content. While PEGylation increases stability, an excessive amount can sometimes hinder cellular uptake. | |
| Cell Line Specificity: Transfection efficiency can be highly dependent on the cell type being used. | - Optimize the LNP formulation specifically for the cell line of interest. |
Quantitative Data on Lipid Ratio Optimization
The following tables provide hypothetical data based on general trends observed for ionizable lipid-containing LNPs. This data illustrates the impact of varying the molar ratios of the lipid components on the critical quality attributes of the resulting LNPs and should be used as a guide for designing optimization experiments for AX4 formulations.
Table 1: Effect of AX4:Cholesterol Ratio on LNP Properties (DSPC and PEG-Lipid held constant at 10% and 1.5% respectively)
| AX4 (mol%) | Cholesterol (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 40 | 48.5 | 120 | 0.18 | 85 |
| 45 | 43.5 | 105 | 0.15 | 90 |
| 50 | 38.5 | 90 | 0.12 | 95 |
| 55 | 33.5 | 95 | 0.16 | 96 |
| 60 | 28.5 | 110 | 0.21 | 97 |
Table 2: Effect of PEG-Lipid Percentage on LNP Properties (AX4, DSPC, and Cholesterol held constant at a 50:10:38.5 ratio)
| PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| 0.5 | 150 | 0.25 | 94 |
| 1.0 | 110 | 0.18 | 95 |
| 1.5 | 90 | 0.12 | 95 |
| 2.0 | 80 | 0.11 | 94 |
| 2.5 | 75 | 0.10 | 93 |
Experimental Protocols
Detailed Methodology for LNP Formulation using Microfluidics
This protocol describes a general method for the formulation of AX4-based LNPs using a microfluidic mixing device.
1. Preparation of Lipid Stock Solution:
- Dissolve AX4, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol to the desired molar ratio.
- A typical total lipid concentration is 10-25 mM.
- Ensure all lipids are fully dissolved. Gentle heating (e.g., to 60-65°C) may be required for some lipids, particularly DSPC and DMG-PEG 2000.
- Vortex the solution until it is clear and homogenous.
2. Preparation of Nucleic Acid Solution:
- Dilute the nucleic acid (e.g., mRNA) stock in a low pH buffer. A commonly used buffer is 50 mM citrate buffer at pH 4.0.
- The final concentration of the nucleic acid will depend on the desired lipid-to-payload ratio.
3. Microfluidic Mixing:
- Prime the microfluidic cartridge and system with ethanol and the aqueous buffer according to the manufacturer's instructions.
- Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
- Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common starting point is 3:1.
- Set the total flow rate (TFR). This parameter may need to be optimized (e.g., starting at 12 mL/min).
- Initiate the pumps to mix the two streams within the microfluidic cartridge. LNPs will self-assemble upon mixing.
4. Downstream Processing:
- Collect the LNP solution from the outlet of the microfluidic device.
- Dialyze the LNP solution against a neutral buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. This is a critical step for LNP stability and biocompatibility.
- Sterile filter the final LNP formulation through a 0.22 µm filter.
- Store the final LNP suspension at 4°C.
Visualizations
Caption: A generalized workflow for the formulation of lipid nanoparticles using a microfluidic system.
References
Technical Support Center: Lipid AX4 LNP Stability and Buffer pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of buffer pH on the stability of Lipid AX4-containing lipid nanoparticles (LNPs). The information presented here is based on established principles of LNP formulation and stability, drawing parallels from widely studied ionizable lipids.
Troubleshooting Guides
Issue: LNP Aggregation and Increased Particle Size
Description: Users may observe an increase in the hydrodynamic diameter (size) and polydispersity index (PDI) of their this compound LNP formulation over time or upon changes in buffer conditions. This often indicates particle aggregation, which can negatively impact the efficacy and safety of the formulation.
Possible Causes and Solutions:
| Parameter | Observation at Different pH Values | Potential Cause | Troubleshooting Steps & Recommendations |
| Particle Size (Z-average) | Increased size, particularly at pH values below the pKa of this compound.[1][2] | At low pH, the ionizable lipid becomes protonated and positively charged, which can lead to electrostatic interactions and aggregation.[3] | Optimize Formulation pH: Maintain the pH of the storage buffer above the pKa of this compound to keep the surface charge near neutral. A physiologically relevant pH of ~7.4 is often recommended for storage to ensure ease of use.[4][5]Buffer Selection: Use buffers with sufficient buffering capacity to maintain the desired pH. Phosphate-buffered saline (PBS) is common, but be aware of potential pH shifts during freeze-thaw cycles.Excipient Addition: Consider the inclusion of cryoprotectants like sucrose or trehalose, which can help prevent aggregation during freezing and thawing. |
| Polydispersity Index (PDI) | PDI values > 0.2, indicating a broad distribution of particle sizes. | Inconsistent formulation processes or instability can lead to a heterogeneous population of LNPs. | Refine Formulation Process: Ensure consistent and rapid mixing of the lipid and aqueous phases during LNP formation.Monitor PDI Regularly: Frequent measurement of PDI can provide an early indication of formulation instability. |
| Zeta Potential | Highly positive or negative zeta potential values. | Extreme surface charges can lead to strong attractive or repulsive forces, potentially causing aggregation or instability. A zeta potential that switches from negative to positive as the pH decreases indicates the protonation of the ionizable lipid. | Target a Near-Neutral Zeta Potential: For storage, a slightly negative or near-neutral zeta potential is often desirable to minimize aggregation.Correlate with pH: Measure zeta potential across a range of pH values to understand the charge behavior of your this compound LNPs. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound LNPs?
A1: The optimal storage pH for this compound LNPs generally depends on the specific pKa of the lipid. For long-term stability, it is often recommended to store LNPs at a pH where the ionizable lipid is close to neutral, which is typically at or slightly above its pKa. A common practice is to store LNPs in a physiologically compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.4. However, some studies have shown that LNPs can remain stable across a pH range of 3 to 9 when stored at 2°C. It is crucial to perform stability studies at different pH values to determine the optimal condition for your specific formulation.
Q2: How does a low pH buffer affect the stability of my this compound LNPs?
A2: A low pH environment can lead to the protonation of the tertiary amine group in ionizable lipids like this compound, resulting in a positive surface charge. This increased positive charge can cause the LNPs to be more prone to aggregation. While a lower pH is necessary during the formulation process to facilitate the encapsulation of negatively charged cargo like mRNA, maintaining a low pH during storage can compromise the colloidal stability of the LNPs.
Q3: Can freeze-thaw cycles impact the stability of my LNPs at different pH values?
A3: Yes, freeze-thaw cycles can significantly impact LNP stability, and the effect can be pH-dependent. The process of freezing can cause changes in the local concentration of solutes and the pH of the buffer, potentially leading to LNP aggregation. It is advisable to include cryoprotectants such as sucrose or trehalose in the formulation to mitigate the effects of freeze-thaw stress.
Q4: What is the relationship between the pKa of this compound and LNP stability?
A4: The pKa of the ionizable lipid is a critical parameter that dictates the pH-responsiveness of the LNP. The pKa is the pH at which the lipid is 50% ionized. For efficient encapsulation of nucleic acids, the formulation is typically performed at a pH below the pKa of the ionizable lipid. For endosomal escape and release of the payload inside the cell, the lipid is designed to have a pKa that allows it to become positively charged in the acidic environment of the endosome. Regarding stability, maintaining the storage buffer pH above the pKa helps to keep the LNP surface charge neutral, reducing the likelihood of aggregation.
Q5: How can I assess the stability of my this compound LNPs in different pH buffers?
A5: A comprehensive stability study should be conducted by monitoring key physicochemical parameters over time at different storage conditions (temperature and pH). The primary techniques include:
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Dynamic Light Scattering (DLS): To measure the average particle size (Z-average) and polydispersity index (PDI).
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Zeta Potential Measurement: To determine the surface charge of the LNPs.
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Encapsulation Efficiency: To quantify the amount of therapeutic cargo that remains encapsulated within the LNPs. This can be assessed using assays like the RiboGreen assay for RNA.
Experimental Protocols
Protocol 1: Determination of Particle Size, PDI, and Zeta Potential
Objective: To measure the hydrodynamic diameter, polydispersity index, and surface charge of this compound LNPs at various pH values.
Materials:
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This compound LNP formulation
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A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8)
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Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability (e.g., Malvern Zetasizer)
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Low-volume disposable cuvettes
Methodology:
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Prepare a set of buffers at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
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Dilute a small aliquot of the this compound LNP stock solution in each of the prepared buffers to a suitable concentration for DLS measurement. The dilution factor will depend on the initial concentration of your LNPs and the instrument's sensitivity.
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Transfer the diluted sample into a clean cuvette.
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For particle size and PDI measurement, perform the DLS analysis according to the instrument's instructions. Set the temperature to 25°C.
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For zeta potential measurement, use the appropriate folded capillary cells and follow the instrument's protocol. The measurements are typically performed in a low ionic strength buffer to ensure accurate readings.
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Record the Z-average diameter (nm), PDI, and zeta potential (mV) for each sample.
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Perform measurements in triplicate for each pH value to ensure reproducibility.
Protocol 2: Assessment of Encapsulation Efficiency
Objective: To determine the percentage of encapsulated nucleic acid in this compound LNPs at different pH values.
Materials:
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This compound LNP formulation containing a nucleic acid cargo (e.g., mRNA, siRNA)
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Quant-iT RiboGreen RNA Assay Kit (or equivalent)
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A fluorescent dye that specifically binds to the nucleic acid
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A detergent solution to lyse the LNPs (e.g., 0.5% Triton X-100)
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TE buffer (Tris-EDTA)
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A microplate reader capable of fluorescence detection
Methodology:
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Prepare two sets of samples for each pH condition to be tested.
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Sample A (Total RNA): Dilute the LNP formulation in TE buffer. Add a detergent (e.g., Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated RNA.
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Sample B (Free RNA): Dilute the LNP formulation in TE buffer without adding any detergent.
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Prepare a standard curve of the nucleic acid using known concentrations.
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Add the RiboGreen reagent to both the samples and the standards.
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Incubate the plate in the dark for the recommended time.
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Measure the fluorescence intensity using a microplate reader.
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Calculate the concentration of total RNA (from Sample A) and free RNA (from Sample B) using the standard curve.
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Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizations
Caption: Workflow for assessing this compound LNP stability at different pH values.
Caption: Relationship between buffer pH and LNP stability.
References
Strategies to improve the in vivo transfection efficiency of Lipid AX4 LNPs
Welcome to the technical support center for Lipid AX4 lipid nanoparticles (LNPs). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo transfection efficiency of their this compound LNP formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the formulation and in vivo application of this compound LNPs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency In Vivo | Suboptimal LNP formulation (Lipid Ratios, N:P Ratio) | - Optimize the molar ratio of this compound, helper lipids (e.g., DOPE), cholesterol, and PEG-lipid. A good starting point is a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[1][2] - Titrate the N:P ratio (ratio of nitrogen in ionizable lipid to phosphate in nucleic acid) to ensure efficient encapsulation and release. Ratios between 4-8 are often a good starting range.[3] |
| Poor Endosomal Escape | - Incorporate a fusogenic helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to promote membrane destabilization.[4][] - Ensure the pKa of the formulated LNP is in the optimal range (typically 6.2-6.8) for protonation in the endosome and subsequent lipid rearrangement. | |
| LNP Instability (Aggregation) | - Ensure proper mixing during formulation. Microfluidic mixing is recommended for producing smaller, more uniform LNPs. - Optimize the percentage of PEG-lipid. While essential for stability and shielding, too much can hinder cellular uptake. - Store LNPs at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term) and avoid repeated freeze-thaw cycles. | |
| Inefficient Cellular Uptake | - Ensure LNP size is within the optimal range (typically 70-100 nm) for efficient cellular uptake. - The route of administration can influence which cell types are targeted. Intravenous injection often leads to liver accumulation. | |
| High Polydispersity Index (PDI) | Inefficient mixing during formulation | - Utilize a microfluidic mixing device for controlled and rapid mixing of the lipid and aqueous phases. - Ensure lipids are fully dissolved in the ethanol phase before mixing. |
| Poor quality of lipids or nucleic acid | - Use high-purity lipids and ensure the integrity of the nucleic acid cargo. | |
| Low Encapsulation Efficiency | Suboptimal N:P ratio | - Adjust the N:P ratio to find the optimal balance for nucleic acid complexation. |
| pH of the aqueous buffer | - Use an acidic buffer (e.g., citrate or acetate, pH 4.0) for the nucleic acid solution to ensure protonation of this compound and efficient encapsulation. | |
| Observed In Vivo Toxicity/Inflammatory Response | Intrinsic properties of the ionizable lipid | - While ionizable lipids are generally safer than permanently cationic lipids, they can still trigger immune responses. - Consider co-formulating with immunosuppressive agents if toxicity is a concern. |
| High dose of LNPs | - Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. | |
| Impurities in the LNP formulation | - Ensure proper purification of LNPs after formulation to remove residual ethanol and unencapsulated nucleic acids. Dialysis is a common method. |
Frequently Asked Questions (FAQs)
Formulation and Characterization
Q1: What is the recommended starting formulation for this compound LNPs?
A1: A common starting point for LNP formulations is a molar ratio of 50% ionizable lipid (this compound), 10% helper lipid (e.g., DSPC or DOPE), 38.5% cholesterol, and 1.5% PEG-lipid. The optimal ratio for your specific application should be determined empirically.
Q2: How does the choice of helper lipid affect transfection efficiency?
A2: Helper lipids play a crucial role in the structural integrity and fusogenicity of LNPs. Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to stability, while unsaturated phospholipids like DOPE can enhance endosomal escape by promoting the formation of non-bilayer structures within the endosome, facilitating membrane fusion and cargo release.
Q3: What is the optimal size and PDI for in vivo delivery?
A3: For systemic in vivo delivery, an LNP size of 70-100 nm is generally considered optimal to allow for passage through liver fenestrations while avoiding rapid clearance by the kidneys. A polydispersity index (PDI) below 0.2 indicates a monodisperse population, which is desirable for consistent in vivo performance.
Q4: How can I accurately measure the encapsulation efficiency of my this compound LNPs?
A4: A common method is to use a fluorescent dye that binds to nucleic acids, such as RiboGreen. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence intensity allows for the calculation of the amount of encapsulated nucleic acid.
In Vivo Application and Troubleshooting
Q5: My in vitro transfection results with this compound LNPs are high, but the in vivo efficiency is low. What could be the reason?
A5: A discrepancy between in vitro and in vivo results is a known challenge in LNP development. Several factors can contribute to this:
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Protein Corona: Upon injection into the bloodstream, proteins adsorb to the surface of LNPs, forming a "protein corona" that can alter their biodistribution and cellular uptake.
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Immune Clearance: LNPs can be cleared by the mononuclear phagocyte system (MPS), particularly in the liver and spleen.
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Biological Barriers: The in vivo environment presents numerous biological barriers, such as endothelial layers and extracellular matrix, that are not present in a simple in vitro culture.
Q6: How can I improve the endosomal escape of my this compound LNPs?
A6: Enhancing endosomal escape is critical for successful transfection. Strategies include:
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Optimizing the Ionizable Lipid: The pKa of this compound is crucial. It should be low enough to be relatively neutral at physiological pH (7.4) to reduce toxicity and non-specific interactions, but high enough to become protonated in the acidic environment of the endosome (pH 5.5-6.5). This protonation facilitates interaction with the endosomal membrane and promotes cargo release.
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Using Fusogenic Helper Lipids: As mentioned, incorporating lipids like DOPE can promote the transition from a bilayer to a non-bilayer (hexagonal) phase, which disrupts the endosomal membrane.
Q7: What is the typical biodistribution of LNPs after intravenous injection, and can I target specific organs?
A7: Following intravenous administration, LNPs predominantly accumulate in the liver due to the presence of apolipoprotein E (ApoE) in the serum, which binds to the LNPs and facilitates their uptake by hepatocytes via the LDL receptor. Targeting other organs is an active area of research and can be achieved by modifying the LNP surface with specific ligands (e.g., antibodies, peptides) that bind to receptors on the target cells.
Experimental Protocols
This compound LNP Formulation using Microfluidics
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
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This compound
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
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Cholesterol
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1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
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Ethanol (200 proof)
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mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
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Microfluidic mixing system (e.g., NanoAssemblr)
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Dialysis cassette (e.g., 10 kDa MWCO)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM. Gently warm if necessary to fully dissolve all components.
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Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.
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Microfluidic Mixing:
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Set up the microfluidic system according to the manufacturer's instructions.
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Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
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Set the flow rate ratio of the aqueous to the organic phase (typically 3:1).
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Initiate mixing. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification:
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Transfer the formulated LNP solution to a dialysis cassette.
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Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.
-
-
Sterilization and Storage:
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Sterilize the LNP solution by passing it through a 0.22 µm filter.
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Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
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In Vivo Transfection Efficiency Assessment in Mice
This protocol outlines a general procedure for evaluating the in vivo transfection efficiency of this compound LNPs carrying luciferase-encoding mRNA.
Materials:
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This compound LNPs encapsulating luciferase mRNA
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6-8 week old mice (e.g., BALB/c or C57BL/6)
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D-luciferin
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In vivo imaging system (IVIS)
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Sterile syringes and needles
Procedure:
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Animal Dosing:
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Dilute the this compound LNPs to the desired concentration in sterile PBS. A typical dose might range from 0.1 to 1.0 mg of mRNA per kg of body weight.
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Administer the LNP solution to the mice via the desired route (e.g., intravenous tail vein injection). The injection volume is typically 100-200 µL.
-
-
Bioluminescence Imaging:
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At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg).
-
Wait for 10-15 minutes for the luciferin to distribute.
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Anesthetize the mice using isoflurane.
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Place the anesthetized mice in the IVIS chamber and acquire bioluminescence images.
-
-
Data Analysis:
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Quantify the bioluminescent signal (photons/second) in the whole body or in specific regions of interest (e.g., the liver) using the analysis software provided with the IVIS.
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For more detailed analysis, organs can be harvested post-imaging for ex vivo imaging or homogenization and subsequent luciferase activity assays.
-
Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Cellular Uptake and Transfection Pathway.
References
Navigating Freeze-Thaw Challenges with Lipid AX4 LNPs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of Lipid Nanoparticles (LNPs), particularly those containing novel ionizable lipids like Lipid AX4, is a critical factor in the development of nucleic acid-based therapeutics. Freeze-thaw cycles, a common stressor during storage and transportation, can significantly impact the physicochemical properties of these delivery vehicles, potentially compromising their safety and efficacy. This technical support center provides a comprehensive resource for researchers encountering instability issues with this compound LNPs during freeze-thaw processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound LNP instability during freeze-thaw cycles?
A1: The instability of this compound LNPs during freeze-thaw cycles stems from both physical and chemical stresses. The primary culprits are:
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Ice Crystal Formation: As the LNP suspension freezes, the formation and growth of ice crystals can exert mechanical stress on the nanoparticles, leading to their rupture or fusion.
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Cryoconcentration: As ice crystals form, the concentration of solutes, including the LNPs themselves, in the remaining unfrozen water increases. This "cryoconcentration" can lead to aggregation and fusion of the nanoparticles.[1]
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Dehydration: The formation of ice crystals effectively dehydrates the surface of the LNPs, which can disrupt the lipid bilayer and lead to leakage of the encapsulated payload.
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pH Shifts: The crystallization of buffer components can lead to significant shifts in the pH of the unfrozen solution, which can affect the stability of the ionizable this compound and the integrity of the encapsulated nucleic acid.
Q2: How does this compound contribute to LNP stability or instability?
A2: this compound is an ionizable cationic lipid with a pKa of 6.89.[2][3] This property is crucial for the encapsulation of negatively charged nucleic acids at an acidic pH and for their release into the cytoplasm after endocytosis. However, the charge of this compound is pH-dependent, and shifts in pH during freezing can alter the electrostatic interactions within and between LNPs, potentially contributing to instability. The specific chemical structure of this compound, including its headgroup and lipid tails, will also influence its packing within the LNP and its interaction with other lipid components, which can affect the overall stability of the nanoparticle.
Q3: What are cryoprotectants, and how do they prevent LNP instability?
A3: Cryoprotectants are substances that protect biological materials from the damaging effects of freezing. For LNPs, sugars such as sucrose and trehalose are commonly used.[4][5] They work through several mechanisms:
-
Vitrification: At sufficiently high concentrations, cryoprotectants can form a glassy, amorphous solid (vitrification) upon cooling, preventing the formation of damaging ice crystals.
-
Water Replacement: Cryoprotectants can replace water molecules at the surface of the LNPs, forming hydrogen bonds with the lipid headgroups and preventing dehydration-induced damage.
-
Lowering the Freezing Point: Cryoprotectants lower the freezing point of the solution, reducing the amount of ice formed at a given temperature.
Q4: What is the recommended storage temperature for this compound LNPs?
A4: While ultra-low temperatures (e.g., -80°C) are common for long-term storage of mRNA vaccines to maintain the integrity of the RNA, some studies suggest that for certain LNP formulations, storage at -20°C may result in less aggregation upon thawing compared to -80°C. The optimal storage temperature can be formulation-dependent. It is crucial to perform stability studies at different temperatures to determine the best conditions for your specific this compound LNP formulation.
Troubleshooting Guide
Issue 1: Increased Particle Size and Polydispersity Index (PDI) After Thawing
An increase in the average particle size (Z-average) and PDI, as measured by Dynamic Light Scattering (DLS), is a clear indicator of LNP aggregation or fusion.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Cryoprotection | Increase the concentration of the cryoprotectant (e.g., sucrose or trehalose) in the formulation buffer. Common concentrations range from 5% to 10% (w/v). | Reduced aggregation and a particle size and PDI closer to the pre-freeze-thaw values. |
| Inappropriate Freezing Rate | Control the freezing rate. A slower, controlled cooling rate (e.g., 1°C/minute) can sometimes be beneficial. Conversely, for some formulations, flash-freezing in liquid nitrogen may be preferred to promote vitrification. | Minimized ice crystal formation and improved LNP stability. |
| Suboptimal Buffer Composition | Evaluate the buffer system. Phosphate buffers can sometimes exhibit more significant pH shifts upon freezing compared to Tris-based buffers. Consider switching to a Tris-HCl buffer. | A more stable pH during freezing, leading to reduced LNP aggregation. |
| Multiple Freeze-Thaw Cycles | Aliquot the LNP suspension into single-use volumes before the initial freezing to avoid repeated freeze-thaw cycles of the bulk solution. | Prevention of cumulative damage from multiple freeze-thaw events. |
Quantitative Data on the Effect of Cryoprotectants on LNP Stability (General Data)
Disclaimer: The following data is based on studies of LNPs containing other ionizable lipids and is provided as a general guide. The stability of this compound-containing LNPs may vary. It is highly recommended to perform specific stability studies for your formulation.
| Formulation | Freeze-Thaw Cycles | Change in Z-average (nm) | Change in PDI |
| LNP without Cryoprotectant | 1 | +50 to +100 nm | +0.1 to +0.3 |
| LNP with 5% Sucrose | 1 | +5 to +15 nm | +0.01 to +0.05 |
| LNP with 10% Sucrose | 1 | < +5 nm | < +0.01 |
| LNP without Cryoprotectant | 3 | > +150 nm (significant aggregation) | > +0.4 |
| LNP with 10% Sucrose | 3 | +10 to +20 nm | +0.02 to +0.07 |
Issue 2: Decreased Encapsulation Efficiency After Thawing
A decrease in the percentage of encapsulated nucleic acid, as measured by a RiboGreen assay or a similar method, indicates that the LNPs have leaked their payload.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipid Bilayer Disruption | Optimize the cryoprotectant concentration. A sufficient concentration of sucrose or trehalose can help maintain the integrity of the lipid bilayer during freezing. | Improved retention of the encapsulated nucleic acid. |
| Mechanical Stress from Ice Crystals | Control the freezing rate as described in the previous section to minimize the formation of large ice crystals. | Reduced physical damage to the LNPs and less leakage of the payload. |
| Inappropriate Thawing Procedure | Standardize the thawing protocol. Rapid thawing in a water bath set to room temperature is generally recommended to minimize the time spent at intermediate temperatures where ice crystal recrystallization can occur. | Consistent and improved encapsulation efficiency post-thaw. |
Quantitative Data on Encapsulation Efficiency After Freeze-Thaw (General Data)
Disclaimer: The following data is based on studies of LNPs containing other ionizable lipids and is provided as a general guide. The stability of this compound-containing LNPs may vary.
| Formulation | Freeze-Thaw Cycles | Encapsulation Efficiency (%) |
| Freshly Prepared LNP | 0 | > 95% |
| LNP without Cryoprotectant | 1 | 70 - 85% |
| LNP with 10% Sucrose | 1 | > 90% |
| LNP without Cryoprotectant | 3 | < 60% |
| LNP with 10% Sucrose | 3 | 85 - 90% |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
Materials:
-
This compound (in ethanol)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (in ethanol)
-
Cholesterol (in ethanol)
-
PEG-lipid (e.g., DMG-PEG 2000) (in ethanol)
-
Nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and pump system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Storage buffer (e.g., PBS, pH 7.4, with or without cryoprotectant)
Procedure:
-
Prepare the Lipid Mixture: In an RNase-free tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid).
-
Prepare the Aqueous Phase: Dilute the nucleic acid to the desired concentration in the acidic buffer.
-
Set up the Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.
-
Mixing: Load the lipid mixture and the aqueous nucleic acid solution into separate syringes and place them on the syringe pumps. Set the desired flow rate ratio (FRR) and total flow rate (TFR). A typical FRR is 3:1 (aqueous:ethanolic). Start the pumps to initiate mixing.
-
Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.
-
Buffer Exchange: Dialyze the LNP suspension against the desired storage buffer (e.g., PBS, pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.
-
Sterilization and Storage: Filter the dialyzed LNP suspension through a 0.22 µm sterile filter. Store the final formulation at the desired temperature (e.g., 4°C for short-term, or frozen for long-term).
Protocol 2: Characterization of LNP Size and PDI by Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume disposable cuvettes
-
LNP sample
-
Filtered, particle-free dilution buffer (e.g., the same buffer the LNPs are suspended in)
Procedure:
-
Instrument Warm-up: Turn on the DLS instrument and allow it to warm up for at least 30 minutes.
-
Sample Preparation: Dilute the LNP sample in the filtered dilution buffer to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to avoid multiple scattering effects.
-
Cuvette Preparation: Rinse a clean cuvette with the dilution buffer. Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.
-
Measurement: Place the cuvette in the DLS instrument. Set the measurement parameters (e.g., temperature, scattering angle, number of runs).
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the particle size distribution, Z-average (mean hydrodynamic diameter), and Polydispersity Index (PDI).
Protocol 3: Determination of Encapsulation Efficiency by RiboGreen Assay
Materials:
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Fluorescence microplate reader
-
Black, 96-well microplate
-
LNP sample
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 solution (e.g., 2% in TE buffer)
-
RNA standard of known concentration
Procedure:
-
Prepare RNA Standards: Create a standard curve by preparing a series of dilutions of the RNA standard in TE buffer.
-
Prepare Samples for Free RNA Measurement: In the 96-well plate, add a known volume of your LNP sample to wells containing TE buffer.
-
Prepare Samples for Total RNA Measurement: In separate wells, add the same volume of your LNP sample to wells containing the Triton X-100 solution. The Triton X-100 will lyse the LNPs and release the encapsulated RNA. Incubate for 10 minutes at 37°C.
-
Prepare RiboGreen Reagent: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.
-
Add RiboGreen and Read Fluorescence: Add the diluted RiboGreen reagent to all standard and sample wells. Incubate for 5 minutes at room temperature, protected from light. Measure the fluorescence intensity using the microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of RNA in the "Free RNA" and "Total RNA" samples.
-
Encapsulation Efficiency (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100
-
Visualizations
Caption: Causes and effects of LNP instability during freeze-thaw.
References
- 1. ableweb.org [ableweb.org]
- 2. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 3. agilent.com [agilent.com]
- 4. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term storage of lipid-like nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lipid AX4 for Enhanced Cell-Specific Delivery
Welcome to the technical support center for Lipid AX4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the formulation and application of this compound-based lipid nanoparticles (LNPs) for targeted drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is an ionizable cationic lipid utilized in the formation of lipid nanoparticles for the in vivo delivery of mRNA.[1] It possesses a pKa of 6.89, which is crucial for efficient mRNA encapsulation at acidic pH and release into the cytoplasm upon endosomal acidification.
Q2: What is a typical starting formulation for LNPs using this compound?
A2: A common starting point for formulating LNPs is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid, respectively.[2] The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is also a critical parameter to optimize, often starting in the range of 3 to 6.
Q3: My this compound-LNPs show high polydispersity (PDI > 0.2). What are the potential causes and solutions?
A3: A high PDI indicates a heterogeneous population of nanoparticles, which can affect reproducibility and in vivo performance. Common causes and solutions are outlined in the troubleshooting section below. Key factors to consider include the quality of lipids, the mixing process during formulation, and the lipid composition.
Q4: How can I target my this compound-LNPs to specific cell types?
A4: Targeting can be achieved through active and passive strategies. Active targeting involves conjugating targeting ligands, such as antibodies or peptides, to the surface of the LNPs. These ligands bind to specific receptors on the target cells. Passive targeting can be influenced by optimizing the size and surface charge of the LNPs to exploit the physiological characteristics of the target tissue.
Q5: What are the main challenges in achieving efficient extrahepatic delivery with this compound-LNPs?
A5: A major challenge is the natural tendency of LNPs to accumulate in the liver.[1] Strategies to overcome this include the addition of specific targeting moieties to direct the LNPs to other tissues and the optimization of LNP physicochemical properties to alter their biodistribution.
Troubleshooting Guide
Issue 1: High Polydispersity Index (PDI)
| Potential Cause | Suggested Solution |
| Suboptimal Lipid Ratios | Systematically vary the molar percentages of each lipid component. The ratio of the PEGylated lipid can significantly influence particle size and PDI. |
| Issues with Lipid Stock Solutions | Ensure lipids are of high purity and have been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions before formulation. |
| Inefficient Mixing | If using a microfluidic system, ensure proper mixing within the chip and optimize the flow rate ratio (FRR) and total flow rate (TFR). For manual methods, ensure rapid and consistent mixing. |
| Aggregation Post-Formulation | Optimize the PEG-lipid content to provide sufficient steric stabilization. Ensure the final buffer conditions (pH, ionic strength) are appropriate for LNP stability. |
Issue 2: Low Encapsulation Efficiency (<90%)
| Potential Cause | Suggested Solution |
| Suboptimal N:P Ratio | Optimize the N:P ratio. A sufficient excess of the ionizable lipid is generally required to efficiently complex with the nucleic acid. |
| Incorrect pH of Formulation Buffer | Ensure the aqueous buffer used for nucleic acid dilution is acidic (typically pH 4-5) to ensure the protonation of this compound's ionizable amine group. |
| Poor Quality of Nucleic Acid | Use high-purity, intact nucleic acid. Degraded nucleic acid can lead to lower encapsulation efficiency. |
| Inappropriate Lipid Composition | The type and ratio of helper lipid can influence encapsulation. Consider screening different helper lipids (e.g., DSPC, DOPE). |
Issue 3: Low Transfection Efficiency
| Potential Cause | Suggested Solution |
| Inefficient Endosomal Escape | The structure of the ionizable lipid is a key determinant of endosomal escape. While AX4 is designed for this, further optimization of the lipid composition may be necessary. The inclusion of fusogenic helper lipids like DOPE can sometimes enhance endosomal release. |
| LNP Instability in Culture Media | Assess LNP stability in the presence of serum. Optimize the PEG-lipid content to balance stability and cellular uptake. |
| Low Cellular Uptake | The surface properties of the LNPs, including charge and PEGylation, affect cellular interaction. Ensure the zeta potential is suitable for your target cell type. For specific targeting, consider surface functionalization with ligands. |
| Cell Line Specificity | Transfection efficiency is highly cell-type dependent. Optimize the LNP formulation and dose for each specific cell line. |
Quantitative Data
Table 1: Physicochemical Properties of this compound-LNPs
| Parameter | Value | Reference |
| Mean Diameter (nm) | ~85 | [1] |
| Polydispersity Index (PDI) | ~0.10 | [1] |
| Zeta Potential (mV) | -6.4 | |
| Encapsulation Efficiency (%) | >94 |
Table 2: Comparative In Vivo Biodistribution of this compound-LNPs (6 hours post-injection)
| Organ | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference |
| Liver | High | Moderate | |
| Kidney | High | Moderate | |
| Spleen | Low | Low | |
| Lungs | Low | Low | |
| Heart | Low | Low |
Note: This table provides a qualitative summary of the biodistribution data. For quantitative data, please refer to the cited literature.
Experimental Protocols
Protocol 1: Formulation of this compound-LNPs using Microfluidics
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (200 proof, anhydrous)
-
mRNA or siRNA cargo
-
Citrate buffer (100 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be optimized, but a starting point of 10-25 mM is common.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the mRNA or siRNA cargo in 100 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to alcoholic phase (e.g., 3:1).
-
Set the total flow rate (TFR) to control the mixing time and particle size (e.g., 12 mL/min).
-
Initiate the pumps to mix the two phases in the microfluidic chip.
-
Collect the resulting LNP solution.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the nucleic acid encapsulation efficiency using a RiboGreen assay.
-
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v in TE buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare RNA Standards:
-
Prepare a standard curve of your specific mRNA in TE buffer.
-
-
Sample Preparation:
-
Dilute the LNP sample to a concentration within the linear range of the standard curve in TE buffer.
-
Prepare two sets of diluted LNP samples.
-
-
Measurement of Free mRNA:
-
To the first set of diluted LNPs, add TE buffer.
-
Add the RiboGreen reagent, incubate, and measure the fluorescence. This represents the unencapsulated (free) mRNA.
-
-
Measurement of Total mRNA:
-
To the second set of diluted LNPs, add 1% Triton X-100 in TE buffer to lyse the nanoparticles.
-
Add the RiboGreen reagent, incubate, and measure the fluorescence. This represents the total mRNA.
-
-
Calculation of Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 3: Antibody Conjugation to Maleimide-Functionalized LNPs
Materials:
-
This compound-LNPs formulated with a maleimide-functionalized PEG-lipid (e.g., DSPE-PEG-Maleimide)
-
Antibody specific to the target cell surface receptor
-
Tris(2-carboxyethyl)phosphine (TCEP) or another suitable reducing agent
-
EDTA
-
PBS, pH 7.4
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in PBS.
-
Add a 10-50 molar excess of TCEP to the antibody solution to reduce disulfide bonds and expose free thiol groups.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Immediately add the reduced antibody to the maleimide-functionalized LNPs at a desired molar ratio.
-
React for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated antibody using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm antibody conjugation using SDS-PAGE and Western blotting.
-
Assess the binding of the antibody-conjugated LNPs to target cells using flow cytometry or ELISA.
-
Visualizations
Caption: LNP cellular uptake and endosomal escape pathway.
References
Reducing the polydispersity index of Lipid AX4 nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to reduce the polydispersity index (PDI) of Lipid AX4 nanoparticles. A low PDI is crucial for ensuring the uniformity and consistency of lipid nanoparticle (LNP) formulations, which in turn affects their stability, efficacy, and safety. For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable, indicating a homogenous population of nanoparticles.[1]
Troubleshooting Guide: High Polydispersity Index (PDI)
A high PDI value (typically > 0.3) indicates a heterogeneous population of nanoparticles, which can negatively impact the performance of your formulation. The following table outlines common causes of high PDI and provides recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| High PDI (>0.3) immediately after formulation | 1. Suboptimal Mixing: Inefficient or slow mixing of the lipid and aqueous phases can lead to non-uniform particle formation.[2][3] 2. Inappropriate Formulation Ratios: Incorrect molar ratios of this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids can result in instability and a broad size distribution.[4][5] 3. Poor Solvent Quality: Use of unfiltered or poor-quality solvents and buffers can introduce contaminants that interfere with nanoparticle self-assembly. | 1. Optimize Mixing Method: a. Microfluidics: This is the preferred method for achieving a low PDI due to its rapid and controlled mixing. Adjust the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) to fine-tune particle size and PDI. b. Ethanol Injection/Thin-Film Hydration: If using traditional methods, ensure rapid and consistent injection of the lipid phase into the vigorously stirred aqueous phase. 2. Screen Formulation Components: Systematically vary the molar ratios of the lipid components. A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. 3. Use High-Purity Reagents: Filter all buffers through a 0.22 µm filter and use high-purity solvents. |
| PDI increases over time (instability) | 1. Particle Aggregation: Insufficient surface stabilization can lead to nanoparticles clumping together over time. 2. Suboptimal Storage Conditions: Incorrect temperature or buffer conditions can promote particle fusion or degradation. 3. Inadequate PEGylation: The concentration or chain length of the PEG-lipid may be insufficient to provide a stable steric barrier. | 1. Optimize Zeta Potential and PEGylation: a. Adjust the pH of the formulation buffer to ensure an appropriate surface charge (zeta potential), which can prevent aggregation through electrostatic repulsion. b. Optimize the concentration of the PEG-lipid (typically 1-5 mol%) to provide sufficient steric stabilization. 2. Proper Storage: Store nanoparticle suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can disrupt nanoparticle integrity. 3. Evaluate Different PEG-Lipids: Consider screening PEG-lipids with different chain lengths to improve steric hindrance. |
| Inconsistent PDI between batches | 1. Variability in Manual Mixing: Manual processes like thin-film hydration and sonication are prone to operator-dependent variability. 2. Fluctuations in Process Parameters: Inconsistent flow rates, temperatures, or mixing speeds can lead to batch-to-batch differences. 3. Reagent Variability: Differences in the quality or concentration of lipid stock solutions can affect nanoparticle formation. | 1. Automate the Formulation Process: Utilize a microfluidic mixing system for reproducible and controlled nanoparticle synthesis. 2. Standardize Protocols: Ensure all process parameters (e.g., flow rates, temperature, sonication time and power) are precisely controlled and documented for every batch. 3. Quality Control of Stock Solutions: Prepare and validate lipid stock solutions carefully. Store them under appropriate conditions and confirm their concentrations before use. |
Frequently Asked Questions (FAQs)
Q1: What is a good PDI value for this compound nanoparticles?
A PDI value of 0.2 or lower is generally considered excellent for lipid nanoparticle formulations, indicating a monodisperse and homogenous population. For many therapeutic applications, a PDI below 0.3 is deemed acceptable.
Q2: How do the Flow Rate Ratio (FRR) and Total Flow Rate (TFR) in a microfluidic system affect the PDI?
In microfluidic systems, both FRR and TFR are critical parameters for controlling nanoparticle size and PDI.
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate. Higher FRRs (e.g., 3:1 or 4:1 aqueous:organic) generally lead to more rapid nanoprecipitation and the formation of smaller, more uniform nanoparticles with a lower PDI.
-
Total Flow Rate (TFR): This is the combined flow rate of both the aqueous and organic phases. A higher TFR typically results in faster mixing and smaller nanoparticles. However, the relationship between TFR and PDI can be complex and may need to be optimized for each specific formulation.
The interplay between these two parameters is crucial, and they should be systematically optimized to achieve the desired particle characteristics.
Q3: Can I use extrusion to reduce the PDI of my this compound nanoparticles?
Yes, extrusion is a common post-formulation processing step to reduce the size and PDI of lipid-based nanoparticles. The process involves forcing the nanoparticle suspension through a polycarbonate membrane with a defined pore size.
-
Effect on PDI: Extrusion helps to homogenize the particle size distribution, resulting in a lower PDI.
-
Number of Passes: Typically, 11 to 21 passes through the membrane are recommended to achieve a narrow size distribution.
-
Membrane Pore Size: The final size of the nanoparticles will be close to the pore size of the membrane used.
It's important to perform the extrusion at a temperature above the phase transition temperature of the lipids to ensure they are in a fluid state.
Q4: How does the choice of helper lipids and cholesterol concentration impact the PDI of this compound nanoparticles?
The composition of the lipid mixture is a fundamental factor influencing the final characteristics of the nanoparticles.
-
Helper Lipids (e.g., DSPC, DOPE): These lipids are included to stabilize the lipid bilayer and facilitate the endosomal escape of the payload. The choice and ratio of the helper lipid can affect the morphology and stability of the nanoparticles, which in turn influences the PDI.
-
Cholesterol: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer. Optimizing the cholesterol concentration (often around 38.5 mol%) is essential for creating stable, well-defined nanoparticles with a low PDI.
The optimal ratio of these components should be determined experimentally for your specific this compound formulation and payload.
Experimental Protocols
Protocol 1: Formulation of this compound Nanoparticles using Microfluidics
This protocol describes the formulation of this compound nanoparticles using a microfluidic mixing device to achieve a low PDI.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (or other suitable PEG-lipid)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Payload (e.g., mRNA, siRNA) in citrate buffer
-
Microfluidic mixing system (e.g., NanoAssemblr) and cartridge
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanolic solution is typically between 10-25 mM.
-
Ensure all lipids are fully dissolved. Gentle warming (60-65°C) may be required for some lipids like DSPC.
-
-
Prepare Aqueous Phase:
-
Dissolve your payload (e.g., mRNA) in 50 mM citrate buffer (pH 4.0).
-
-
Set up the Microfluidic System:
-
Prime the microfluidic cartridge and system with ethanol and then with citrate buffer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
-
-
Formulate Nanoparticles:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs.
-
Collect the resulting nanoparticle suspension.
-
-
Downstream Processing:
-
To remove the ethanol and raise the pH, dialyze the collected LNP suspension against PBS (pH 7.4) overnight at 4°C.
-
After dialysis, the LNP formulation can be sterile-filtered through a 0.22 µm filter.
-
-
Characterization:
-
Measure the particle size and PDI of the final formulation using Dynamic Light Scattering (DLS).
-
Protocol 2: PDI Reduction of Pre-formed Nanoparticles by Extrusion
This protocol is for reducing the size and PDI of nanoparticles that have been previously formed, for example, by thin-film hydration.
Materials:
-
Pre-formed this compound nanoparticle suspension
-
Mini-extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Heating block for the extruder
Procedure:
-
Assemble the Extruder:
-
Place a polycarbonate membrane (e.g., 100 nm) onto the filter support of the extruder. It is common to stack two membranes to prevent tearing.
-
Assemble the extruder according to the manufacturer's instructions.
-
-
Heat the Extruder:
-
Set the heating block to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in your formulation (typically >60°C for saturated lipids like DSPC).
-
-
Load the Sample:
-
Draw the pre-formed nanoparticle suspension into one of the gas-tight syringes.
-
Insert the loaded syringe into one end of the extruder and an empty syringe into the other end.
-
-
Perform Extrusion:
-
Gently and steadily push the plunger of the loaded syringe to pass the suspension through the membrane into the empty syringe. This completes one pass.
-
Repeat the process by pushing the suspension back and forth between the two syringes.
-
Perform a total of 11 to 21 passes for optimal results. The suspension should become more translucent as it is extruded.
-
-
Collect and Characterize:
-
Collect the final extruded LNP suspension.
-
Allow the sample to cool to room temperature.
-
Measure the particle size and PDI using DLS.
-
Visualizations
Caption: Troubleshooting workflow for reducing high PDI in this compound nanoparticles.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting In Vivo Toxicity of Lipid AX4 Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential in vivo toxicity issues encountered with Lipid AX4 formulations.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common sources of in vivo toxicity associated with this compound lipid nanoparticle (LNP) formulations.
Issue 1: Acute Inflammatory Reactions (e.g., cytokine storm, anaphylactoid reactions)
Symptoms: Rapid onset of adverse effects post-injection, such as lethargy, ruffled fur, hunched posture, or even mortality.
Potential Causes & Troubleshooting Steps:
-
Formulation Quality:
-
Sub-optimal LNP characteristics: Ensure LNP size, polydispersity index (PDI), and encapsulation efficiency are within the desired range. Aggregates or unstable particles can trigger immune responses.
-
Contaminants: Residual solvents or endotoxins from the formulation process can cause significant inflammation.
-
-
Innate Immune Activation:
-
Toll-Like Receptor (TLR) Activation: Ionizable lipids can be recognized by TLRs, leading to inflammatory cytokine production.[1][2]
-
Complement Activation: LNPs can activate the complement system, leading to the release of anaphylatoxins.
-
NLRP3 Inflammasome Activation: LNPs can induce lysosomal rupture, which in turn can activate the NLRP3 inflammasome, leading to the release of IL-1β.[3][4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acute inflammatory reactions.
Issue 2: Organ-Specific Toxicity (e.g., Liver or Kidney Damage)
Symptoms: Elevated serum biomarkers for liver (e.g., ALT, AST) or kidney (e.g., creatinine, BUN) function, or observable changes in organ histology.
Potential Causes & Troubleshooting Steps:
-
Lipid Accumulation: While this compound is designed for faster metabolism and clearance compared to some other ionizable lipids, high doses or repeated administration may still lead to accumulation in organs like the liver and spleen.
-
Intrinsic Lipid Toxicity: The cationic nature of ionizable lipids at low pH (within endosomes) can lead to membrane disruption and cellular stress.
-
Metabolite Toxicity: The breakdown products of the lipid components could potentially have toxic effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organ-specific toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an ionizable cationic lipid that is a critical component of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA. Its key properties include a pKa of 6.89, which facilitates the encapsulation of negatively charged mRNA at a low pH and its release into the cytoplasm after endosomal uptake.
| Property | Value | Reference |
| Chemical Name | N/A | |
| CAS Number | 2735814-23-8 | |
| Molecular Formula | C83H155N3O16 | |
| Molecular Weight | 1451.16 g/mol | |
| pKa | 6.89 |
Q2: How does the toxicity of this compound compare to other ionizable lipids like MC3?
Studies have shown that LNPs formulated with this compound exhibit a faster elimination rate from the liver and spleen compared to those formulated with the commercialized lipid MC3. In one study, BALB/c mice treated with AX4-LNPs showed normal levels of liver enzymes (ALT and AST) and a kidney function marker (creatinine), suggesting good biocompatibility. The faster metabolism of this compound may reduce the potential for systemic toxicity and allow for repeated dosing.
| Lipid | Maximum Concentration in Liver (Cmax) | Time to Cmax | Residual at 48h in Liver | Reference |
| This compound | 21 µg/g | 2 hours | < 10 µg/g | |
| MC3 | 59 µg/g | 6 hours | 33 µg/g |
Q3: What are the primary mechanisms of LNP-induced inflammation?
LNP-induced inflammation is a complex process involving multiple innate immune pathways. The primary mechanisms include:
-
Toll-Like Receptor (TLR) Signaling: Ionizable lipids can be recognized by TLRs, particularly TLR4, which triggers downstream signaling cascades (e.g., via MyD88) leading to the production of pro-inflammatory cytokines.
-
NLRP3 Inflammasome Activation: LNPs can cause lysosomal damage upon cellular uptake. This damage is a trigger for the assembly and activation of the NLRP3 inflammasome, which leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their active, secreted forms.
Caption: Key signaling pathways in LNP-induced inflammation.
Q4: Can I use in vitro toxicity data to predict in vivo outcomes for this compound formulations?
While in vitro toxicity assays are useful for initial screening, they often do not accurately predict in vivo toxicity. The complex biological environment in vivo, including interactions with serum proteins and various immune cells, cannot be fully replicated in vitro. Therefore, in vivo toxicity studies are essential for a comprehensive safety assessment of this compound formulations.
Q5: What are the standard components of a this compound LNP formulation?
A typical LNP formulation consists of four main components:
-
Ionizable Cationic Lipid (e.g., this compound): Essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.
-
Helper Lipid (e.g., DSPC): A phospholipid that aids in the structural integrity of the LNP.
-
Cholesterol: Provides stability to the LNP structure.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that helps control particle size and reduces aggregation, prolonging circulation time.
The precise molar ratios of these components are critical for the efficacy and safety of the formulation and should be optimized for each specific application.
Experimental Protocols
Protocol 1: In Vivo Cytokine Release Assessment
Objective: To quantify the levels of pro-inflammatory cytokines in serum following the administration of this compound LNPs.
Materials:
-
This compound LNP formulation
-
8-12 week old BALB/c or C57BL/6 mice
-
Sterile PBS (vehicle control)
-
Microcentrifuge tubes
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)
-
Microplate reader
Procedure:
-
Administer the this compound LNP formulation to mice via the desired route (e.g., intravenous, intramuscular). Include a control group receiving sterile PBS.
-
At predetermined time points (e.g., 2, 6, 24 hours post-injection), collect blood from the mice via a suitable method (e.g., submandibular or cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Perform ELISA for the target cytokines according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 2: Assessment of Complement Activation
Objective: To qualitatively assess the activation of the complement system by detecting the cleavage of complement component 3 (C3).
Materials:
-
This compound LNP formulation
-
8-12 week old BALB/c or C57BL/6 mice
-
Sterile PBS (vehicle control)
-
EDTA-coated microcentrifuge tubes
-
SDS-PAGE apparatus and reagents
-
Western blot apparatus and reagents
-
Primary antibody against C3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Administer the this compound LNP formulation intravenously to mice. Include a control group receiving sterile PBS.
-
At a short time point post-injection (e.g., 30 minutes), collect blood into EDTA-coated tubes to obtain plasma.
-
Centrifuge the blood at 2500 x g for 10 minutes at 4°C to separate the plasma.
-
Prepare plasma samples for SDS-PAGE by diluting with a reducing sample buffer and heating at 95°C for 5 minutes.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody that recognizes both intact C3 and its cleavage products.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results. An increase in C3 cleavage products in the LNP-treated group compared to the control indicates complement activation.
Protocol 3: Liver and Kidney Toxicity Assessment
Objective: To evaluate potential liver and kidney toxicity by measuring relevant serum biomarkers.
Materials:
-
This compound LNP formulation
-
8-12 week old BALB/c or C57BL/6 mice
-
Sterile PBS (vehicle control)
-
Serum separator tubes
-
Biochemistry analyzer or colorimetric assay kits for ALT, AST, creatinine, and BUN.
Procedure:
-
Administer the this compound LNP formulation to mice.
-
At selected time points (e.g., 24, 48, 72 hours, or longer for chronic studies), collect blood into serum separator tubes.
-
Process the blood to obtain serum as described in Protocol 1.
-
Analyze the serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and creatinine using a biochemistry analyzer or specific assay kits, following the manufacturer's protocols.
-
Compare the biomarker levels in the LNP-treated group to the control group. Statistically significant increases may indicate organ damage.
Protocol 4: Histopathological Analysis
Objective: To visually inspect major organs for signs of tissue damage or inflammation.
Materials:
-
This compound LNP formulation
-
8-12 week old BALB/c or C57BL/6 mice
-
Sterile PBS (vehicle control)
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Administer the this compound LNP formulation to mice.
-
At the end of the study period, euthanize the mice and perform a necropsy.
-
Collect major organs (e.g., liver, spleen, kidneys, lungs, heart) and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through an ethanol series and xylene, and then embed them in paraffin wax.
-
Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome and mount the sections on microscope slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope by a qualified pathologist to assess for any pathological changes, such as inflammation, necrosis, or cellular infiltration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mRNA-carrying lipid nanoparticles that induce lysosomal rupture activate NLRP3 inflammasome and reduce mRNA transfection efficiency - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Long-Term Storage Solutions for Lipid AX4-Based LNPs
This technical support center provides guidance on the long-term storage of Lipid AX4-based Lipid Nanoparticles (LNPs). The following troubleshooting guides and FAQs are designed to assist researchers, scientists, and drug development professionals in maintaining the stability and efficacy of their LNP formulations during storage. The recommendations provided are based on established principles for LNP storage and should be adapted and validated for specific AX4-LNP formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the long-term storage of LNPs.
| Issue | Potential Cause | Recommended Action |
| Increased Particle Size and Polydispersity Index (PDI) | Aggregation: Caused by freeze-thaw cycles, improper storage temperature, or formulation issues.[1][2] | - Liquid Storage: Store at 2-8°C for short-to-medium term storage. Avoid repeated freeze-thaw cycles. - Frozen Storage: Flash freeze in liquid nitrogen and store at ≤ -70°C.[3] Use a cryoprotectant such as sucrose or trehalose (5-10% w/v) to mitigate aggregation during freezing.[4][5] - Lyophilized Storage: Lyophilize the LNP formulation with a suitable lyoprotectant (e.g., sucrose or trehalose) for long-term stability at various temperatures. |
| Decreased Encapsulation Efficiency (%EE) | Lipid Degradation or LNP Destabilization: Can be caused by hydrolysis or oxidation of lipids, leading to leakage of the encapsulated payload. | - Control pH: Store LNPs in a buffered solution at a pH that ensures the stability of this compound and other lipid components. While some studies show minimal pH effect on general LNP stability, the specific chemistry of AX4 should be considered. - Minimize Oxidation: Use antioxidants in the formulation if unsaturated lipids are present and store under an inert gas (e.g., argon or nitrogen). - Appropriate Temperature: Store at recommended low temperatures to slow down chemical degradation processes. |
| Loss of Biological Activity/Transfection Efficiency | Payload Degradation (e.g., mRNA): RNA is susceptible to hydrolysis, which can be accelerated by improper storage conditions. Changes in LNP Structure: Aggregation or changes in lipid composition can hinder cellular uptake and endosomal escape. | - Protect RNA: Ensure the use of RNase-free reagents and consumables during formulation and storage. Store at ultra-low temperatures (e.g., -80°C) to minimize RNA degradation. - Confirm LNP Integrity: Re-characterize stored LNPs for size, PDI, and zeta potential before use. Ensure these parameters are within the acceptable range determined during initial formulation development. |
| Difficulty in Reconstituting Lyophilized Powder | Inadequate Lyoprotectant: Insufficient or improper cryoprotectant can lead to irreversible aggregation during lyophilization. Reconstitution Method: Incorrect reconstitution solvent or technique can lead to aggregation. | - Optimize Lyoprotectant: Use an optimized concentration of a lyoprotectant like sucrose or trehalose in the pre-lyophilization formulation. - Proper Reconstitution: Reconstitute with the recommended sterile, nuclease-free buffer or water. Gentle mixing is advised to avoid shear stress. Some formulations may benefit from reconstitution with a small percentage of ethanol, followed by dialysis, though this is less ideal for direct applications. |
Frequently Asked Questions (FAQs)
1. What is the recommended temperature for long-term storage of this compound-based LNPs?
For long-term storage, ultra-low temperatures of -70°C to -80°C are generally recommended for liquid formulations to minimize chemical degradation of both the lipids and the encapsulated payload. For shorter durations, refrigeration at 2-8°C may be suitable and has been shown to be more stable than freezing at -20°C for some formulations. Lyophilization can provide excellent long-term stability at a wider range of temperatures, including 4°C and even room temperature for certain periods.
2. Why are cryoprotectants necessary for frozen storage?
During the freezing process, the formation of ice crystals can exert mechanical stress on the LNPs, leading to their fusion and aggregation. Cryoprotectants like sucrose and trehalose form a glassy matrix around the LNPs, protecting them from the damaging effects of ice crystals and maintaining their stability upon thawing.
3. What is lyophilization and what are its advantages for LNP storage?
Lyophilization, or freeze-drying, is a process where the LNP formulation is frozen and then the surrounding water is removed by sublimation under a vacuum. This results in a dry powder that is significantly more stable than its liquid counterpart. The main advantages include enhanced long-term stability at less stringent temperatures, reduced risk of chemical degradation due to the absence of water, and easier shipping and handling.
4. How does pH affect the stability of this compound-based LNPs during storage?
The pH of the storage buffer can influence the charge of the ionizable lipid, which in turn can affect LNP stability and encapsulation efficiency. While some studies on other LNP systems have shown minimal impact of pH on storage stability, it is crucial to maintain a pH that ensures the chemical integrity of this compound and the encapsulated payload. The optimal pH should be determined empirically for each specific formulation.
5. What analytical techniques should be used to assess the stability of stored AX4-LNPs?
A panel of analytical methods should be employed to monitor the stability of LNPs over time. Key techniques include:
-
Dynamic Light Scattering (DLS): To measure particle size (Z-average) and polydispersity index (PDI).
-
Zeta Potential Measurement: To assess the surface charge of the LNPs, which is crucial for stability.
-
Encapsulation Efficiency Assay (e.g., RiboGreen assay for RNA): To determine the percentage of the payload that remains encapsulated within the LNPs.
-
High-Performance Liquid Chromatography (HPLC): To quantify the individual lipid components and detect any degradation products.
-
Payload Integrity Assay (e.g., capillary electrophoresis or gel electrophoresis for RNA): To assess the integrity of the encapsulated payload.
Data Presentation: Impact of Storage Conditions on LNP Stability
The following tables summarize general findings from the literature on the stability of LNPs under various storage conditions. These should be considered as a guide for designing stability studies for your specific this compound-based LNP formulation.
Table 1: Effect of Temperature on Liquid LNP Stability
| Storage Temperature | Observation | Key Physicochemical Parameters Affected |
| 25°C (Room Temp) | Generally unstable for long-term storage, leading to rapid degradation. | Particle size, PDI, encapsulation efficiency, biological activity. |
| 2-8°C | Suitable for short to medium-term storage (weeks to months). Often shows better stability than -20°C. | Minimal changes in size and PDI initially; potential for slow degradation over time. |
| -20°C | Can lead to significant aggregation and loss of efficacy without cryoprotectants due to slow freezing and large ice crystal formation. | Significant increase in particle size and PDI. |
| -80°C | Recommended for long-term storage of liquid formulations. | Generally good stability, especially with rapid freezing. |
Table 2: Effect of Cryoprotectants on Frozen LNP Stability (-80°C)
| Cryoprotectant | Concentration (w/v) | Effect on LNP Stability |
| None | 0% | Significant increase in particle size and PDI upon thawing. |
| Sucrose | 5-10% | Effectively prevents aggregation and preserves particle size and PDI. |
| Trehalose | 5-10% | Similar protective effects to sucrose; choice may depend on the specific formulation. |
Table 3: Stability of Lyophilized LNPs with Lyoprotectants
| Storage Temperature | Lyoprotectant | Duration | Stability Outcome |
| 4°C | Sucrose/Trehalose | Up to 24 weeks or longer | Physicochemical properties and biological activity are well-maintained. |
| 25°C (Room Temp) | Sucrose/Trehalose | Up to 12 weeks | Generally stable, with some potential for gradual degradation of the payload. |
| 42°C | Sucrose/Trehalose | 4 weeks | Significant degradation observed, indicating limitations for high-temperature storage. |
Experimental Protocols
1. Protocol for Assessing LNP Size and Polydispersity by DLS
-
Sample Preparation: Allow the stored LNP sample to equilibrate to room temperature. Gently mix the sample by inverting the vial several times.
-
Dilution: Dilute the LNP suspension in a suitable buffer (e.g., the storage buffer or PBS) to an appropriate concentration for DLS measurement. The final concentration should result in a count rate within the instrument's optimal range.
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument parameters (e.g., temperature, measurement duration, number of runs). Acquire the data.
-
Analysis: Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).
2. Protocol for Determining Encapsulation Efficiency using a RiboGreen-based Assay
-
Prepare Reagents: Prepare the RiboGreen working solution according to the manufacturer's instructions. Prepare a lysis buffer (e.g., 2% Triton X-100 in a suitable buffer).
-
Standard Curve: Prepare a standard curve of the free payload (e.g., mRNA) at known concentrations.
-
Sample Measurement:
-
Total Payload: Mix a small volume of the LNP sample with the lysis buffer to disrupt the LNPs and release the encapsulated payload. Add the RiboGreen working solution and measure the fluorescence.
-
Free Payload: Mix a small volume of the intact LNP sample with the RiboGreen working solution (without lysis buffer) and measure the fluorescence.
-
-
Calculation:
-
Use the standard curve to determine the concentration of the total payload and the free payload.
-
Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total Payload - Free Payload) / Total Payload] * 100
-
Visualizations
Caption: Experimental workflow for LNP storage and stability testing.
Caption: Troubleshooting logic for addressing LNP aggregation issues.
References
- 1. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluidimaging.com [fluidimaging.com]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
A Comparative Guide to Lipid AX4 and SM-102 for In Vivo mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has underscored the critical role of ionizable lipids in the safe and effective in vivo delivery of genetic payloads. Among the plethora of lipid nanoparticles (LNPs) developed, Lipid AX4 and SM-102 have emerged as significant components in preclinical and clinical research. This guide provides an objective comparison of their in vivo performance, drawing upon available experimental data.
Disclaimer: Direct head-to-head comparative studies of this compound and SM-102 under identical experimental conditions are not publicly available. The data presented here is compiled from separate studies, and readers are advised to consider the different experimental contexts when interpreting the results.
Performance Comparison at a Glance
A summary of the key physicochemical and in vivo performance characteristics of this compound and SM-102 is presented below. The data for this compound is derived from studies using the LNP A4 formulation.
| Parameter | This compound (LNP A4) | SM-102 |
| pKa | 6.89[1] | ~6.7[2] |
| Particle Size (Z-average, nm) | ~80-120 nm | ~80-100 nm[3] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2[3] |
| Encapsulation Efficiency | > 90% | > 95%[3] |
| Primary Organ Tropism (Intravenous) | Placenta (in pregnant mice) | Liver, Spleen |
| Primary Application in Literature | Placental gene delivery | mRNA vaccines, Gene editing |
In Vivo Performance Data
Biodistribution
The biodistribution of LNPs is a critical factor determining their therapeutic efficacy and potential off-target effects.
This compound (LNP A4): In a study involving pregnant mice, LNPs formulated with this compound (LNP A4) demonstrated significant accumulation in the placenta following intravenous administration. This suggests a preferential targeting of placental tissue, with lower luciferase expression observed in the liver compared to the industry-standard C12-200 LNP.
SM-102: Following intramuscular injection in mice, SM-102 LNPs have been shown to have a broader distribution, with significant accumulation and protein expression not only at the injection site but also in the liver and spleen. Intravenous administration of SM-102 LNPs also leads to primary accumulation in the liver and spleen.
Experimental Methodologies
Below are detailed protocols for key experiments cited in this guide.
LNP Formulation
SM-102 LNP Formulation (Microfluidic Mixing):
-
Lipid Stock Solution: A lipid mixture of SM-102, DSPC, cholesterol, and a PEG-lipid is dissolved in ethanol.
-
mRNA Solution: mRNA is diluted in a low pH aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are mixed at a specific flow rate ratio (e.g., 1:3) using a microfluidic device.
-
Purification: The resulting LNPs are typically purified and concentrated via dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
In Vivo Biodistribution and Efficacy Study in Mice
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
LNP Administration: LNPs encapsulating a reporter mRNA (e.g., firefly luciferase) are administered via the desired route (e.g., intravenous tail vein injection or intramuscular injection).
-
Bioluminescence Imaging: At various time points post-injection, mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). Whole-body bioluminescence is then measured using an in vivo imaging system (IVIS) to determine the location and intensity of protein expression.
-
Ex Vivo Analysis: After the final imaging time point, organs of interest (e.g., liver, spleen, muscle, placenta) are harvested, homogenized, and assayed for reporter protein activity or mRNA levels to quantify biodistribution and expression.
Visualizing Experimental Workflows and Pathways
LNP Formulation and In Vivo Testing Workflow
The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles and their subsequent in vivo evaluation.
Caption: Workflow for LNP formulation and in vivo evaluation.
Cellular Uptake and Endosomal Escape Pathway
The efficacy of LNP-mediated mRNA delivery is contingent on successful cellular uptake and subsequent escape from the endosome to release the mRNA payload into the cytoplasm.
Caption: LNP cellular uptake and endosomal escape mechanism.
Concluding Remarks
Both this compound and SM-102 are potent ionizable lipids for in vivo mRNA delivery. The choice between them will likely depend on the specific therapeutic application. SM-102 is a well-characterized lipid with a significant body of data supporting its use in vaccines and gene therapies, often targeting the liver and muscle. This compound, based on the available data for the LNP A4 formulation, shows promise for targeted delivery to the placenta, a niche but important application.
Researchers and drug developers should carefully consider the desired biodistribution profile and therapeutic target when selecting an ionizable lipid. Further head-to-head studies are warranted to provide a more direct and comprehensive comparison of the in vivo performance of these and other novel ionizable lipids.
References
Head-to-Head Comparison: Lipid AX4 vs. ALC-0315 LNPs for mRNA Delivery
A Detailed Guide for Researchers and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has placed a significant spotlight on the critical role of lipid nanoparticles (LNPs) as effective delivery vehicles. The composition of these LNPs, particularly the ionizable lipid component, is a key determinant of their efficacy and safety. This guide provides a comprehensive head-to-head comparison of two prominent ionizable lipids: Lipid AX4, a novel biodegradable lipid, and ALC-0315, a well-established lipid used in the Pfizer-BioNTech COVID-19 vaccine.
This comparison synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of the performance characteristics of LNPs formulated with these two lipids. While direct comparative studies are limited, this guide collates and presents data from independent research to facilitate an informed assessment.
Data Presentation: Physicochemical and In Vivo Performance
The following tables summarize the key quantitative data for this compound and ALC-0315 LNPs based on published studies. It is important to note that these values are derived from different experiments and may not be directly comparable due to variations in formulation, mRNA cargo, and experimental conditions.
Table 1: Physicochemical Properties of this compound and ALC-0315 LNPs
| Property | This compound LNPs | ALC-0315 LNPs |
| Particle Size (nm) | ~85[1] | 70 - 80[2][3] |
| Polydispersity Index (PDI) | Not explicitly stated | < 0.2[2] |
| mRNA Encapsulation Efficiency (%) | Not explicitly stated | > 90%[2] |
| pKa | 6.89 | 6.09 - 6.18 |
| Zeta Potential (mV) | Not explicitly stated | Close to neutral |
Table 2: In Vivo Performance of this compound and ALC-0315 LNPs (Luciferase mRNA)
| Parameter | This compound LNPs | ALC-0315 LNPs |
| Animal Model | Mice | Mice |
| Administration Route | Intramuscular (IM) | Intramuscular (IM) |
| Peak Luciferase Expression | High expression observed at 6 hours post-injection | High expression observed at 6 hours post-injection |
| Biodistribution | Primarily localized to the injection site with some systemic distribution | Primarily localized to the injection site with some distribution to the liver |
| Elimination | Faster elimination rate from liver and spleen compared to MC3-based LNPs | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments cited in the comparison.
LNP Formulation (Microfluidic Mixing)
-
Preparation of Lipid Stock Solution: The ionizable lipid (this compound or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol at a specific molar ratio.
-
Preparation of mRNA Solution: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., sodium acetate or citrate buffer, pH 4-5).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and connected to a microfluidic mixing device (e.g., NanoAssemblr). The solutions are mixed at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
Purification and Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.
Physicochemical Characterization
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) by measuring fluorescence before and after LNP lysis with a detergent (e.g., Triton X-100).
-
pKa: Determined by a TNS (6-(p-Toluidino)-2-naphthalenesulfonic acid) fluorescence assay.
-
Zeta Potential: Measured by Laser Doppler Velocimetry.
In Vivo Evaluation of mRNA Expression
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Administration: LNPs encapsulating luciferase mRNA are administered via the desired route (e.g., intramuscular injection).
-
Bioluminescence Imaging: At various time points post-injection, mice are anesthetized and injected with a luciferin substrate. Bioluminescence is then measured using an in vivo imaging system (IVIS).
-
Biodistribution: After the final imaging time point, organs of interest (e.g., muscle at the injection site, liver, spleen) are harvested, and ex vivo bioluminescence is measured to determine the distribution of protein expression.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate fundamental workflows and pathways relevant to the evaluation of this compound and ALC-0315 LNPs.
Caption: LNP-mediated mRNA delivery pathway.
Caption: General experimental workflow for LNP evaluation.
References
Validating In Vivo Protein Expression: A Comparative Guide to Lipid Nanoparticle-Mediated Delivery
A Note on "Lipid AX4": Publicly available scientific literature and commercial sources do not contain specific information on a lipid formally designated as "this compound." Therefore, this guide will use SM-102 , a well-characterized and clinically validated ionizable lipid, as a representative example of a state-of-the-art lipid for in vivo protein expression via mRNA delivery. The principles and data presented for SM-102 are illustrative of the performance validation required for any novel lipid, including one potentially designated as "this compound."
This guide provides a comprehensive comparison of lipid nanoparticle (LNP)-based protein expression systems with other in vivo delivery alternatives, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals seeking to validate and compare in vivo protein expression platforms.
Overview of In Vivo Protein Expression Systems
The delivery of therapeutic proteins or the in vivo expression of proteins from nucleic acid templates is a cornerstone of modern medicine. Lipid nanoparticles have emerged as a leading non-viral vector for this purpose, particularly for the delivery of messenger RNA (mRNA) which is then translated into the desired protein by the host cell's machinery.[1][2][3]
SM-102 , an ionizable amino lipid, is a critical component of the Moderna COVID-19 vaccine and is widely used in research for LNP-mediated mRNA delivery.[2][3] Its pH-dependent positive charge allows for efficient encapsulation of negatively charged mRNA and facilitates endosomal escape, a crucial step for cytosolic delivery and subsequent protein translation.
This guide will focus on SM-102 as our primary example and compare its performance with other ionizable lipids and alternative delivery platforms.
Comparative Performance of In Vivo Protein Expression Systems
The efficacy of an in vivo protein expression system is determined by several factors, including the delivery vehicle, the cargo (protein or nucleic acid), and the route of administration. Below is a comparison of LNP-based systems with other common alternatives.
Comparison of Ionizable Lipids for LNP-Mediated Protein Expression
The choice of ionizable lipid is critical for the in vivo performance of LNPs. The table below summarizes the characteristics and in vivo performance of LNPs formulated with different ionizable lipids. The data is based on the expression of reporter proteins like luciferase or erythropoietin (EPO) in mice.
| Ionizable Lipid | Key Features | In Vivo Protein Expression (Relative to Control) | Key Findings |
| SM-102 | Clinically validated in an FDA-approved vaccine. | High expression levels, particularly with intramuscular administration. | Shows a favorable balance of efficacy and safety. |
| ALC-0315 | A key component of the Pfizer-BioNTech COVID-19 vaccine. | High in vivo protein expression, comparable to SM-102. | May induce stronger cellular immune responses compared to other lipids. |
| DLin-MC3-DMA | One of the first highly potent ionizable lipids, used in the first FDA-approved siRNA-LNP drug, Onpattro®. | Potent for siRNA delivery, but may be less efficient for mRNA delivery compared to newer lipids. | Can induce a Th2-biased immune response depending on the administration route. |
| C12-200 | An early-generation ionizable lipid. | Lower expression levels compared to SM-102 and ALC-0315 in vivo. | Often used as a benchmark for comparison in the development of new ionizable lipids. |
Comparison of LNP-based Systems with Other Delivery Platforms
LNPs offer a versatile platform for in vivo protein expression, but other technologies also present unique advantages and disadvantages.
| Delivery Platform | Mechanism of Action | Advantages | Disadvantages |
| Lipid Nanoparticles (LNPs) | Encapsulate mRNA and facilitate its delivery into the cytoplasm for protein translation. | High transfection efficiency, scalable manufacturing, and low immunogenicity compared to viral vectors. | Can accumulate in the liver, and repeated dosing may lead to the production of anti-PEG antibodies. |
| Polymeric Nanoparticles | Form complexes with nucleic acids (polyplexes) for cellular delivery. | Tunable properties, can be designed for specific targeting. | Lower transfection efficiency compared to LNPs, potential for toxicity. |
| Exosomes | Natural extracellular vesicles that can be engineered to carry therapeutic cargo. | Biocompatible, low immunogenicity, can cross biological barriers. | Difficult to produce in large quantities, challenges with cargo loading. |
| Viral Vectors (e.g., AAV, Lentivirus) | Utilize the natural ability of viruses to infect cells and deliver genetic material. | High and long-lasting protein expression. | Potential for immunogenicity, insertional mutagenesis, and limitations on the size of the genetic cargo. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of in vivo protein expression systems. Below are representative protocols for LNP formulation and in vivo evaluation.
Protocol for SM-102 LNP Formulation for mRNA Delivery
This protocol describes the formulation of SM-102-containing LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
Lipids: SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA: mRNA encoding the protein of interest (e.g., luciferase)
-
Buffers: Ethanol, Citrate buffer (pH 4.0), and Phosphate-Buffered Saline (PBS, pH 7.4)
-
Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes, dynamic light scattering (DLS) instrument.
Procedure:
-
Preparation of Lipid Stock Solutions: Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG in ethanol to prepare individual stock solutions.
-
Preparation of the Organic Phase: Mix the lipid stock solutions in ethanol at a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG).
-
Preparation of the Aqueous Phase: Dilute the mRNA in citrate buffer (pH 4.0).
-
Microfluidic Mixing: Set the flow rates of the microfluidic mixer to achieve a 3:1 aqueous to organic phase ratio. Pump the aqueous and organic phases through the microfluidic device to form the LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using DLS. Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Protocol for In Vivo Evaluation of Protein Expression
This protocol outlines the steps for administering mRNA-LNPs to mice and quantifying the resulting protein expression.
Materials:
-
mRNA-LNP formulation
-
Animal model (e.g., BALB/c mice)
-
Luciferin (for luciferase reporter assays)
-
In vivo imaging system (IVIS)
-
ELISA kit (for secreted proteins)
Procedure:
-
Administration: Inject the mRNA-LNP solution into the mice via the desired route (e.g., intramuscular or intravenous).
-
In Vivo Imaging (for luciferase): At various time points (e.g., 6, 24, 48 hours) post-injection, administer luciferin to the mice and image them using an IVIS to quantify bioluminescence.
-
Quantification of Secreted Proteins: For secreted proteins like erythropoietin (EPO), collect blood samples at different time points and measure the protein concentration in the serum using an ELISA kit.
-
Biodistribution: At the end of the experiment, euthanize the mice and harvest major organs (liver, spleen, lungs, etc.). Homogenize the tissues and measure protein expression to determine the biodistribution of the LNPs.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for understanding and replicating these studies.
Cellular Uptake and Endosomal Escape Pathway of LNPs
The following diagram illustrates the proposed mechanism of LNP-mediated mRNA delivery into a target cell.
Caption: Cellular uptake and endosomal escape of an LNP for mRNA delivery.
Experimental Workflow for Validating In Vivo Protein Expression
The diagram below outlines the key steps in the experimental workflow for formulating and testing LNPs for in vivo protein expression.
Caption: Experimental workflow for LNP formulation and in vivo validation.
Conclusion
The validation of in vivo protein expression is a multifaceted process that requires rigorous experimental design and objective comparison of different delivery platforms. While "this compound" remains an uncharacterized entity in the public domain, the principles of validation are universal. Ionizable lipids like SM-102, as part of a well-formulated LNP system, represent a powerful and clinically relevant platform for in vivo protein expression via mRNA delivery. The data and protocols presented in this guide provide a framework for researchers to evaluate and compare the performance of their chosen delivery systems, ultimately accelerating the development of novel protein-based therapeutics.
References
- 1. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SM-102 - Wikipedia [en.wikipedia.org]
- 3. SM-102 | ionizable amino lipid | CAS 2089251-47-6 | delivery of mRNA-based vaccines | Buy SM102 | COVID-19 vaccine | InvivoChem [invivochem.com]
Comparative study of Lipid AX4 with other biodegradable ionizable lipids
A comparative analysis of Lipid AX4 against other leading ionizable lipids reveals its potential for potent and well-tolerated in vivo mRNA delivery, positioning it as a promising candidate for next-generation genetic medicines.
This compound is a novel, biodegradable ionizable lipid that has demonstrated significant advantages in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique chemical structure, featuring eight ester bonds in its branched tails, is designed for rapid metabolism in the body, potentially leading to a superior safety profile compared to more established ionizable lipids. This guide provides a comprehensive comparison of this compound with other biodegradable and commercially successful ionizable lipids, supported by experimental data and detailed protocols.
Performance Comparison of Ionizable Lipids
The efficacy of an ionizable lipid is paramount to the success of an LNP-based mRNA therapeutic. Key performance indicators include the efficiency of protein expression, the physicochemical properties of the formulated LNPs, and the in vivo biodistribution and clearance rate.
| Parameter | This compound-LNP | DLin-MC3-DMA-LNP | Other Biodegradable Lipids (e.g., 5D8, 4A3-SCC-PH) |
| In Vivo Protein Expression | High; significantly higher than AX4-2 and AX4-3 variants[1] | Benchmark for siRNA delivery; potent for mRNA[2][3] | High; often superior to benchmark lipids in specific applications[4][5] |
| In Vivo Elimination | Rapid elimination from liver and spleen compared to MC3-LNP | Slower degradation, which can lead to toxicity upon repeated dosage | Designed for rapid clearance to improve tolerability |
| LNP Size (Diameter) | ~85 nm | Typically < 100 nm | Generally in the range of 80-100 nm |
| Polydispersity Index (PDI) | 0.10 | < 0.2 is considered acceptable | Low PDI is a key quality attribute |
| mRNA Encapsulation Efficiency | >94% | High, typically >90% | High, often >90% |
| pKa | 6.89 | 6.44 | Optimized for endosomal escape, typically between 6.0 and 7.0 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ionizable lipids. Below are protocols for key experiments cited in the evaluation of this compound and other lipids.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles are formulated by the rapid mixing of a lipid solution in ethanol with an aqueous solution of mRNA.
-
Preparation of Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Dilute the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs using centrifugal filter units.
-
In Vivo Luciferase Expression Assay
This assay quantifies the in vivo delivery efficiency of mRNA by measuring the expression of a reporter protein, firefly luciferase (fLuc).
-
Animal Dosing:
-
Administer the fLuc mRNA-LNP formulation to mice via the desired route (e.g., intramuscular or intravenous injection) at a specific mRNA dose (e.g., 0.2 mg/kg).
-
-
Bioluminescence Imaging:
-
At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, administer a D-luciferin solution to the mice.
-
Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect the light emitted from the luciferase activity.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (total flux in photons/second) in the region of interest (e.g., liver or muscle) to determine the level of protein expression.
-
LNP Characterization
The physical and chemical properties of LNPs are critical for their in vivo performance and are assessed using the following methods:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average particle size and the uniformity of the particle population.
-
Zeta Potential: Measured to determine the surface charge of the LNPs, which influences their stability and interaction with biological membranes.
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent to determine the amount of encapsulated mRNA.
-
pKa Determination: The apparent pKa of the ionizable lipid within the LNP is measured using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay. The fluorescence of TNS increases upon binding to the protonated, positively charged form of the ionizable lipid at acidic pH.
Mechanism of LNP-Mediated mRNA Delivery
The successful delivery of mRNA to the cytoplasm of target cells by LNPs involves a series of steps, critically dependent on the properties of the ionizable lipid.
Initially, the LNP circulates in the bloodstream with a near-neutral surface charge, which minimizes non-specific interactions. Upon reaching target cells, the LNPs are taken up through endocytosis. Inside the endosome, the lower pH environment causes the ionizable lipid (like this compound) to become protonated and positively charged. This charge facilitates the disruption of the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's machinery to produce the desired protein. The biodegradability of lipids like AX4 is crucial for their clearance from the cell after delivery, reducing potential long-term toxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
Benchmarking Lipid AX4: A Comparative Guide to Commercially Available Cationic Lipids for RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficient and safe delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern drug development. Cationic lipids are critical components of lipid nanoparticle (LNP) delivery systems, facilitating the encapsulation, cellular uptake, and endosomal escape of RNA payloads. This guide provides an objective comparison of the novel ionizable cationic lipid, Lipid AX4, with established, commercially available cationic lipids: DLin-MC3-DMA (MC3), DOTAP, and Lipofectamine™ RNAiMAX. The performance of these lipids is evaluated based on key metrics including transfection efficiency, cytotoxicity, and in vivo efficacy, supported by experimental data from published studies.
At a Glance: Performance Summary
The selection of a cationic lipid is highly dependent on the specific application, including the type of nucleic acid payload (mRNA or siRNA), the target cell type, and the desired in vivo biodistribution and safety profile. Below is a summary of the comparative performance of this compound and its commercial counterparts.
| Cationic Lipid | Primary Application(s) | Key Advantages | Potential Limitations |
| This compound | mRNA delivery | High protein expression, rapid in vivo elimination, lower toxicity compared to MC3. | Newer lipid with less publicly available comparative data against a wide range of lipids. |
| DLin-MC3-DMA (MC3) | siRNA & mRNA delivery | Clinically validated (in Onpattro®), potent gene silencing. | Slower in vivo elimination and potentially higher toxicity compared to AX4. |
| DOTAP | siRNA & DNA delivery | Widely used, effective in a variety of cell lines. | Can exhibit significant cytotoxicity depending on the formulation and cell type. |
| Lipofectamine™ RNAiMAX | siRNA delivery | High gene silencing efficiency at low siRNA concentrations, optimized for a broad range of cell lines. | Proprietary formulation, primarily for in vitro applications. |
Quantitative Performance Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound with DLin-MC3-DMA, DOTAP, and Lipofectamine™ RNAiMAX.
Table 1: In Vivo Performance of this compound vs. DLin-MC3-DMA for mRNA Delivery
This table presents a summary of in vivo data comparing LNPs formulated with this compound versus DLin-MC3-DMA for the delivery of Firefly Luciferase (Fluc) mRNA.
| Parameter | This compound-LNP | DLin-MC3-DMA-LNP | Reference |
| Protein Expression | 2-fold higher than MC3-LNP | Benchmark | Huang, K., et al. (2022) |
| In Vivo Elimination (Liver) | Faster elimination | Slower elimination | Huang, K., et al. (2022) |
| Toxicity Markers (ALT, AST, CRE) | Normal levels | - | Huang, K., et al. (2022) |
Data is based on intramuscular injection in BALB/c mice. Protein expression was quantified by bioluminescence imaging.
Table 2: In Vitro siRNA Delivery Performance of DOTAP and Lipofectamine™ RNAiMAX
This table provides a comparative overview of the in vitro siRNA transfection efficiency and cytotoxicity of DOTAP and Lipofectamine™ RNAiMAX in different cell lines. It is important to note that direct comparisons with this compound for siRNA delivery are not yet widely available in the public domain.
| Cationic Lipid/Reagent | Cell Line | siRNA Target | Transfection Efficiency (% knockdown) | Cell Viability (%) | Reference |
| DOTAP | Human Hematopoietic Stem Cells | Cathepsin S | >60% | ≥85% | Rodriguez-Gabin, A., et al. (2011) |
| DOTAP | MCF-7 | Aromatase | ~50% (at 10 nM siRNA) | Not specified | Tagalakis, A. D., et al. (2011) |
| Lipofectamine™ RNAiMAX | HepG2 | GAPDH | Significantly higher than GenMute at 48h | Lower than GenMute | Di Mauro, G., et al. (2020) |
| Lipofectamine™ RNAiMAX | A549 | p53 | High knockdown | Excellent | Thermo Fisher Scientific |
Note: Experimental conditions such as siRNA concentration, lipid-to-siRNA ratio, and incubation time vary between studies. Please refer to the cited literature for detailed protocols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of lipid nanoparticles and in vitro transfection.
Lipid Nanoparticle (LNP) Formulation for mRNA Delivery (Microfluidic Mixing)
This protocol is adapted for the formulation of LNPs using ionizable lipids like this compound or DLin-MC3-DMA.
Materials:
-
Ionizable cationic lipid (e.g., this compound, DLin-MC3-DMA)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Ethanol (absolute)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol. A common molar ratio for formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Aqueous Phase Preparation: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set the flow rates on the microfluidic device, typically with a 3:1 aqueous to organic phase ratio.
-
LNP Assembly: Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes and initiate mixing through the microfluidic cartridge. The rapid mixing of the two phases leads to the self-assembly of LNPs with encapsulated mRNA.
-
Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH, resulting in a stable LNP formulation with a neutral surface charge.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vitro siRNA Transfection using DOTAP
This protocol provides a general guideline for siRNA delivery using DOTAP-based liposomes.
Materials:
-
DOTAP liposome formulation (can be prepared in-house or purchased)
-
siRNA targeting the gene of interest
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum
-
Cells plated in a multi-well plate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate the day before transfection to achieve 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
In one tube, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the DOTAP liposome formulation in serum-free medium.
-
Combine the diluted siRNA and diluted DOTAP solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes (lipoplexes).
-
-
Transfection: Add the lipoplex solution dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Analyze the cells for target gene knockdown (e.g., by qRT-PCR or Western blot) and assess cell viability (e.g., using an MTT or LDH assay).
In Vitro siRNA Transfection using Lipofectamine™ RNAiMAX
This is a generalized protocol based on the manufacturer's recommendations.
Materials:
-
Lipofectamine™ RNAiMAX transfection reagent
-
siRNA targeting the gene of interest
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Cells plated in a multi-well plate
Procedure:
-
Cell Seeding: Plate cells the day prior to transfection to ensure they are actively dividing and at an appropriate confluency.
-
Complex Formation:
-
Dilute the siRNA in Opti-MEM™ medium.
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis: Assess gene knockdown and cell viability as described for the DOTAP protocol.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate key experimental workflows.
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ionizable Lipid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of ionizable lipids, such as the representative "AX4-like" lipids, crucial components in lipid nanoparticle (LNP) drug delivery systems. The accurate quantification of these lipids is paramount for ensuring the quality, consistency, and efficacy of LNP-based therapeutics, including mRNA vaccines. This document offers an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Fluorescence-Based Assays, supported by experimental data and detailed protocols.
Introduction to Ionizable Lipid Quantification
Ionizable lipids are critical components of LNPs, playing a pivotal role in the encapsulation of nucleic acid payloads and their subsequent release into the cytoplasm of target cells. The molar ratio of the ionizable lipid in an LNP formulation is a critical quality attribute (CQA) that influences the stability, transfection efficiency, and safety profile of the final drug product. Therefore, robust and reliable analytical methods are essential for the precise quantification of these lipids throughout the development and manufacturing processes.
This guide focuses on two widely employed analytical techniques: the high-sensitivity, high-specificity LC-MS/MS method and the high-throughput, simpler fluorescence-based assay.
Comparative Analysis of Analytical Methods
The choice of an analytical method for ionizable lipid quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the quantitative performance of LC-MS/MS and a representative fluorescence-based assay using a dye like Nile Red.
| Parameter | LC-MS/MS | Fluorescence-Based Assay (Nile Red) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Measurement of fluorescence intensity of a lipophilic dye that exhibits enhanced quantum yield upon binding to lipids. |
| Specificity | Very High (distinguishes between structurally similar lipids and their isomers). | Moderate to High (potential for interference from other lipophilic components in the formulation). |
| Sensitivity (LOD/LOQ) | High (typically in the low ng/mL to pg/mL range).[1] | Moderate (typically in the ng to µg range).[2] |
| Linearity | Excellent over a wide dynamic range (R² > 0.99).[3][4] | Good over a defined concentration range. |
| Accuracy | High (typically within 15% of the nominal value). | Moderate to High (can be affected by matrix effects). |
| Precision (%CV) | High (<15%). | Moderate (<20%). |
| Throughput | Moderate to High (depends on chromatography run time). | High (amenable to 96-well plate format). |
| Instrumentation | Requires specialized and expensive LC-MS/MS systems. | Requires a standard fluorescence plate reader or spectrophotometer. |
| Sample Preparation | More complex, often involving lipid extraction and separation. | Simpler, often involving direct addition of the fluorescent dye. |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and a fluorescence-based assay are provided below to allow for replication and cross-validation in your laboratory.
LC-MS/MS Method for Ionizable Lipid Quantification
This protocol outlines a general procedure for the quantification of an "AX4-like" ionizable lipid in an LNP formulation.
1. Sample Preparation:
-
Disrupt the LNP structure to release the lipids. This can be achieved by dilution in an organic solvent like methanol or isopropanol.
-
Perform a lipid extraction using a suitable method, such as a Bligh-Dyer or Folch extraction, to separate lipids from other formulation components.
-
The extracted lipid fraction is then dried down and reconstituted in a solvent compatible with the LC mobile phase.
-
An internal standard (a structurally similar lipid with a different mass) should be added at the beginning of the sample preparation process to correct for extraction efficiency and matrix effects.
2. LC Separation:
-
Column: A reverse-phase column, such as a C18 or C8, is typically used for lipid separation.
-
Mobile Phase: A gradient of two or more solvents is used to elute the lipids. Common mobile phases include water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.
-
Gradient: The gradient is optimized to achieve good separation of the ionizable lipid from other lipid components in the LNP.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for ionizable lipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for the target ionizable lipid and the internal standard. This ensures accurate identification and quantification.
4. Quantification:
-
A calibration curve is generated using a series of known concentrations of the ionizable lipid standard, with a constant concentration of the internal standard.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to create the calibration curve.
-
The concentration of the ionizable lipid in the unknown samples is then determined from this calibration curve.
Fluorescence-Based Assay for Ionizable Lipid Quantification
This protocol describes a general method using a lipophilic fluorescent dye like Nile Red.
1. Reagent Preparation:
-
Prepare a stock solution of the fluorescent dye (e.g., Nile Red) in a suitable organic solvent (e.g., methanol or acetone).
-
Prepare a working solution of the dye by diluting the stock solution in a buffer appropriate for the assay (e.g., phosphate-buffered saline, PBS).
2. Sample Preparation:
-
LNP samples are typically diluted in the assay buffer to fall within the linear range of the assay.
-
It may be necessary to disrupt the LNPs to ensure the dye can access all the lipids. This can be done by adding a small amount of a non-ionic surfactant or by physical methods like sonication.
3. Assay Procedure:
-
In a 96-well black microplate, add the diluted LNP samples.
-
Add the fluorescent dye working solution to each well.
-
Incubate the plate for a specific time at a controlled temperature to allow the dye to partition into the lipid phase of the nanoparticles.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye (for Nile Red, excitation is typically around 550 nm and emission around 630 nm in a hydrophobic environment).[5]
4. Quantification:
-
A standard curve is prepared using a series of known concentrations of the ionizable lipid or a lipid mixture that mimics the LNP composition.
-
The fluorescence intensity of the standards is plotted against their concentration to generate a calibration curve.
-
The concentration of the ionizable lipid in the unknown samples is determined by interpolating their fluorescence readings on the calibration curve.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflows for LC-MS/MS and Fluorescence-Based Assays.
Caption: Innate immune signaling pathway activated by ionizable lipids.
Conclusion
Both LC-MS/MS and fluorescence-based assays are valuable tools for the quantification of ionizable lipids in LNP formulations. LC-MS/MS offers superior specificity and sensitivity, making it the gold standard for regulatory submissions and in-depth characterization. In contrast, fluorescence-based assays provide a simpler, higher-throughput alternative that is well-suited for screening and in-process control where speed is a priority.
The choice of method should be based on the specific requirements of the analytical task. For robust quality control and product release, a cross-validation approach, where a high-throughput fluorescence method is periodically verified against the more accurate LC-MS/MS method, can be a highly effective strategy. This ensures both efficiency and confidence in the quality of LNP-based drug products.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Use of nile red for the rapid in situ quantitation of lipids on thin-layer chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunogenicity of Lipid AX4 and Other LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. The composition of these LNPs, particularly the ionizable lipid component, is a critical determinant of their potency and immunogenicity. This guide provides a comparative overview of the immunogenicity of various LNP formulations, with a focus on Lipid AX4 and other prominent alternatives such as SM-102, ALC-0315, and DOTAP. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate LNP formulations for their specific applications.
Executive Summary
The immunogenicity of LNP-formulated mRNA vaccines is significantly influenced by the choice of ionizable lipid. While direct head-to-head comparative studies involving this compound are limited in the public domain, existing research allows for an indirect comparison of its performance against well-established lipids like SM-102 (used in Moderna's COVID-19 vaccine) and ALC-0315 (used in Pfizer-BioNTech's COVID-19 vaccine). Studies have shown that LNPs formulated with lipids such as ALC-0315 and SM-102 can induce robust humoral and cellular immune responses. For instance, in mice immunized with SARS-CoV-2 spike protein mRNA, ALC-0315 LNPs elicited the highest neutralizing antibody titers, closely followed by SM-102 LNPs[1]. Another study demonstrated that an LNP formulation incorporating a derivative of the cationic lipid DOTAP could also enhance IgG responses to an mRNA vaccine[2]. This compound, an ionizable cationic lipid, has been shown to induce antibody production against the SARS-CoV-2 spike receptor-binding domain (RBD) in mice, indicating its potential as an effective component of mRNA vaccines.
Comparative Immunogenicity Data
The following tables summarize key immunogenicity data from various studies, providing a comparative look at different LNP formulations.
Table 1: Comparison of Anti-Spike IgG and Neutralizing Antibody Titers
| LNP Formulation | Antigen | Mouse Strain | IgG Titer (Day 14 post-prime) | Neutralizing Antibody Titer (Day 42) | Reference |
| ALC-0315 LNP | SARS-CoV-2 Spike mRNA | BALB/c | Highest reactivity | Highest (MN50 > 1:1000) | [1] |
| SM-102 LNP | SARS-CoV-2 Spike mRNA | BALB/c | High reactivity | High (MN50 ≈ 1:800) | [1] |
| DODMA LNP | SARS-CoV-2 Spike mRNA | BALB/c | Moderate reactivity | Low (MN50 ≈ 1:100) | [1] |
| MC3 LNP | SARS-CoV-2 RBD mRNA | BALB/c | Effective GC formation | - | |
| ALC-0315 LNP | SARS-CoV-2 RBD mRNA | BALB/c | Higher IgG levels than MC3 | - | |
| DOTAP-enriched LNP | OVA mRNA | - | Enhanced total IgG (prime dose) | - |
MN50: 50% microneutralization titer
Table 2: T-Cell and Dendritic Cell Activation
| LNP Formulation | Key Findings | Reference |
| ALC-0315 LNP | Significantly enhanced activation of dendritic cells and T cells in draining lymph nodes compared to MC3-LNP. | |
| MC3 LNP | Induced activation of splenic T cells and Th1-type cytokine production. |
Experimental Protocols
Mouse Immunization for Immunogenicity Assessment
A common protocol for evaluating the immunogenicity of LNP-mRNA vaccines in mice involves the following steps:
-
Animal Model: 6-8 week old female BALB/c mice are typically used.
-
Vaccine Formulation: The mRNA antigen is encapsulated within the specified LNP formulation.
-
Immunization Schedule: Mice are immunized via intramuscular injection, typically in the hind limb. A prime-boost strategy is often employed, with a primary vaccination on day 0 followed by a booster vaccination on day 21.
-
Dosage: The mRNA dose can vary, but is often in the range of 1-10 µg per mouse.
-
Sample Collection: Blood samples are collected at various time points (e.g., day 14, 28, 42) to assess the antibody response. Spleens and lymph nodes may also be harvested to analyze cellular immune responses.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
To quantify antigen-specific antibody titers in mouse serum, an ELISA protocol is used:
-
Plate Coating: 96-well plates are coated with the recombinant antigen (e.g., SARS-CoV-2 Spike protein) and incubated overnight.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in PBST) to prevent non-specific binding.
-
Sample Incubation: Serially diluted mouse serum samples are added to the wells and incubated.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG is added.
-
Detection: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Data Analysis: The optical density is measured at 450 nm, and the antibody titer is determined as the reciprocal of the highest dilution that gives a signal above the background.
Signaling Pathways and Experimental Workflows
Innate Immune Activation by LNP Formulations
LNPs can activate the innate immune system, which is crucial for the adjuvant effect of mRNA vaccines. The ionizable lipids within LNPs can be recognized by Toll-like receptors (TLRs) and other pattern recognition receptors, leading to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells like dendritic cells (DCs).
Experimental Workflow for Comparative Immunogenicity
The following diagram illustrates a typical workflow for comparing the immunogenicity of different LNP formulations.
Conclusion
The selection of an appropriate ionizable lipid is a critical step in the development of potent LNP-based mRNA vaccines. While established lipids like ALC-0315 and SM-102 have demonstrated high immunogenicity in preclinical and clinical settings, emerging lipids such as this compound also show promise in eliciting robust immune responses. The data presented in this guide, along with the outlined experimental protocols, provide a framework for researchers to compare and select the most suitable LNP formulation for their vaccine development endeavors. Further head-to-head studies are warranted to definitively rank the immunogenicity of this compound against other leading lipid formulations.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Lipid AX4
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like Lipid AX4 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance and fostering a culture of safety.
Key Properties of this compound
Understanding the physicochemical properties of this compound is the first step toward safe handling and disposal. This data is crucial for assessing potential hazards and ensuring that disposal methods are appropriate.
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress[1] |
| CAS Number | 2735814-23-8 | MedchemExpress[1] |
| Molecular Formula | C₈₃H₁₅₅N₃O₁₆ | MedchemExpress[1] |
| Molecular Weight | 1451.13 g/mol | MedchemExpress[1] |
| pKa | 6.89 | MedchemExpress[1] |
| Formulation | Typically supplied as a solution in methyl acetate or ethanol. | Cayman Chemical, MedchemExpress |
| Storage Temperature | -20°C | Cayman Chemical |
Experimental Protocols: Disposal of this compound
The following procedures are designed to provide clear, actionable steps for the disposal of this compound, minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.
-
Waste Stream: this compound waste should be classified as hazardous chemical waste. It should be segregated into the organic solvent waste stream.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvent (e.g., glass or polyethylene for ethanol and methyl acetate).
Labeling and Storage
Accurate labeling and safe storage are essential for regulatory compliance and the safety of all laboratory personnel.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Methyl Acetate"), and the approximate concentration or volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated chemical cabinet, away from heat, sparks, or open flames.
Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal service.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, regional, and national environmental regulations.
-
Do Not: Never dispose of this compound or its solutions down the drain or in regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling Lipid AX4
For researchers, scientists, and drug development professionals working with Lipid AX4, a comprehensive understanding of safety protocols and handling procedures is paramount. This compound is an ionizable cationic lipid integral to the formation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential safety information based on best practices for handling similar lipids, nanoparticles, and the solvents in which it is commonly supplied. All personnel should consider this material potentially hazardous and adhere to stringent safety measures.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is critical to minimize exposure risk when handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing Powder/Handling Stock Solutions | Chemical splash goggles or a face shield over safety glasses. | Double nitrile gloves or chemical-resistant gloves (e.g., neoprene). | Lab coat (fully buttoned), long pants, and closed-toe shoes. Consider a chemical-resistant apron. | If not handled in a chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Formulating Lipid Nanoparticles | Chemical splash goggles. | Double nitrile gloves. | Lab coat (fully buttoned) and closed-toe shoes. | Work should be performed in a chemical fume hood or other ventilated enclosure. |
| Handling LNP Suspensions | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Generally not required if handled with care to avoid aerosolization. |
Handling and Operational Plan
This compound is often supplied as a solution in an organic solvent, such as methyl acetate. Therefore, all handling procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.
Storage: Store this compound at -20°C in a tightly sealed, light-resistant container.
Preparation of Solutions: When preparing solutions, use only glass or compatible stainless steel and Teflon equipment, as organic solvents can leach impurities from plastics.
Experimental Workflow for LNP Formulation:
Lipid Nanoparticle Formulation Workflow
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste contaminated with this compound, including unused solutions, empty containers, gloves, and pipette tips, must be segregated as hazardous chemical waste.
Containerization: Collect all this compound waste in clearly labeled, leak-proof containers. Ensure containers are kept closed when not in use.
Disposal Procedure: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Decontamination: For cleaning glassware and equipment, a solution of 1-5% v/v formulated alkaline detergent at 45°C–80°C for a contact time of 15–45 minutes can be effective for cleaning lipid nanoparticles.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Vapors: If the spill involves a flammable solvent, eliminate all ignition sources.
-
Containment: Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.
-
Cleanup: Clean the area with an appropriate solvent and decontaminating solution.
-
Disposal: Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Seek immediate medical attention for all exposure incidents and report the incident to your supervisor and EHS office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
